The integrase enzyme performs a critical function in the HIV life cycle: inserting the viral cDNA into the host cell's DNA, a step essential for viral replication [1] [2]. This process involves a metal-dependent catalytic mechanism within an RNase H-like domain [3].
Elvitegravir specifically inhibits the strand transfer step [4]. Its chemical structure features a core motif that mimics the viral DNA ends and a β-hydroxy-ketone group that chelates the two divalent magnesium ions (Mg²⁺) in the integrase active site [5] [4] [6]. By binding to these metal ions, this compound physically blocks the enzyme from performing the nucleophilic attack on the host DNA, thereby halting the integration process [3].
The diagram below illustrates this competitive inhibition mechanism.
This compound's structure can be divided into key regions that correlate with its function [6]:
While effective, this mechanism can have off-target effects. Due to evolutionary and structural similarities between HIV integrase and the human RAG1 protein (critical for V(D)J recombination in immune cells), this compound can impair RAG function at high concentrations. It inhibits RAG-mediated binding, cleavage, and hairpin formation, which may pose a potential risk to the immune system [5].
The inhibitory action of this compound has been validated through various experimental approaches, from computational modeling to cell-based assays.
The table below summarizes key experimental data that characterizes this compound's integrase inhibition.
| Assay Type | Experimental Detail | Key Finding/Result |
|---|---|---|
| Molecular Docking [3] | Docking of EVG into RNase H-like domain of HSV-1 UL15 & HCMV UL89; Schrodinger Glide (XP mode). | EVG binds active site, blocking metal ions (Mg²⁺); similar mechanism to HIV integrase inhibition. |
| Antiviral Activity (CPE assay) [3] | Cytopathic effect (CPE) inhibition assay; Vero cells, HSV-1/HSV-2 (10 TCID₅₀ viral challenge). | Effective control of HSV-1 & HSV-2 infections at concentrations as low as 1.6 µg/mL. |
| Gene Expression (RT-PCR) [3] | RT-PCR analysis of viral gene expression; data analyzed via 2−∆∆Ct Livak method. | Most effective drug tested in reducing viral gene expression (fold reduction not specified). |
| RAG1 Inhibition (BLI) [5] | Biolayer Interferometry (BLI) with biotinylated RAG1 central domain. | Binds RAG1 central domain with equilibrium dissociation constant (Kd) of 32.53 ± 2.9 μM. |
| RAG Cleavage Assay [5] | Incubation of purified core RAG proteins with RSS DNA and EVG. | Inhibited RAG-mediated cleavage at concentrations as low as 50 μM. |
The following workflow outlines a standard methodology for in-silico analysis of this compound's binding mechanism, as described in the search results [3].
This compound is used for treating HIV-1 infection in adults, always in combination with other antiretroviral agents [7]. It is available as a single-agent pill (Vitekta) and in fixed-dose combinations like Genvoya and Stribild [7].
Metabolism and Drug Interactions: this compound is metabolized primarily by the liver enzyme CYP3A and secondarily by UGT1A1/3 [7]. Its pharmacokinetic profile makes it suitable for once-daily dosing when pharmacologically "boosted" with agents like cobicistat, which inhibits CYP3A and increases this compound levels [2]. A key clinical consideration is that co-administration with strong CYP3A inducers is contraindicated as it can reduce this compound concentrations and lead to treatment failure [7].
Place Among INSTIs: this compound is considered a first-generation INSTI. While highly effective, it has a lower genetic barrier to resistance compared to second-generation INSTIs like dolutegravir and bictegravir. Single mutations can confer resistance, and there is a known potential for cross-resistance with raltegravir [2].
Elvitegravir (EVG) represents a significant advancement in antiretroviral therapy as the first once-daily HIV-1 integrase strand transfer inhibitor (INSTI) approved for clinical use. This quinoline derivative exerts its antiviral effect by selectively inhibiting the HIV integrase enzyme, thereby preventing the integration of viral DNA into the host genome. The drug's chemical structure facilitates specific binding to the integrase-DNA complex, blocking the strand transfer step essential for viral replication. From a pharmacokinetic perspective, this compound is characterized by its high plasma protein binding (98-99%) and primarily hepatic metabolism with minimal renal elimination, making it suitable for patients with renal impairment but requiring careful consideration in hepatic dysfunction.
The development of this compound marked a pivotal moment in HIV therapeutics, addressing the growing need for agents with novel mechanisms of action to combat drug-resistant viral strains. Unlike earlier antiretroviral classes, INSTIs target a distinct step in the viral life cycle and offer improved safety profiles. This compound's pharmacodynamic profile demonstrates potent antiviral activity against both wild-type and drug-resistant HIV-1 strains, with a protein-binding adjusted IC95 (95% inhibitory concentration) of 45 ng/mL against wild-type virus. The pharmacokinetic-pharmacodynamic relationship is best characterized by the trough concentration (Cmin), which correlates strongly with antiviral efficacy, necessitating maintenance of concentrations substantially above the target IC95 throughout the dosing interval.
Cytochrome P450 3A4 (CYP3A4) serves as the primary enzymatic pathway responsible for this compound metabolism, accounting for the majority of its systemic clearance. This hepatic isozyme catalyzes the oxidative metabolism of this compound through hydroxylation and subsequent phase I reactions, leading to the formation of several metabolites with significantly reduced antiviral activity compared to the parent compound. The central role of CYP3A4 has profound clinical implications, as concomitant administration with potent CYP3A4 inhibitors dramatically alters this compound's pharmacokinetic profile. When administered without pharmacokinetic enhancement, this compound undergoes extensive first-pass metabolism, resulting in limited oral bioavailability and a relatively short elimination half-life of approximately 3 hours, necessitating twice-daily dosing to maintain therapeutic concentrations.
The critical discovery that transformed this compound into a once-daily agent was the profound pharmacokinetic enhancement achievable through CYP3A4 inhibition. Coadministration with mechanism-based CYP3A4 inhibitors such as ritonavir or cobicistat produces a dramatic 20-fold increase in this compound plasma exposure and prolongs its elimination half-life to approximately 9.5 hours, permitting once-daily dosing [1] [2]. This enhancement strategy effectively saturates the primary metabolic pathway, allowing this compound to achieve and maintain plasma concentrations well above the protein-binding adjusted IC95 throughout the 24-hour dosing interval. The boosted regimen demonstrates low intra- and inter-subject pharmacokinetic variability, contributing to its predictable clinical response and favorable resistance profile.
When the primary CYP3A4 pathway is inhibited, UGT1A1/3-mediated glucuronidation emerges as a significant secondary metabolic route for this compound clearance. This compensatory pathway becomes particularly important in the context of pharmacokinetic boosting, as it provides an alternative elimination mechanism when CYP3A4 activity is substantially suppressed. The UGT1A1 enzyme, primarily expressed in the liver, catalyzes the transfer of glucuronic acid to this compound, resulting in more hydrophilic metabolites that can be efficiently excreted in bile or urine. The clinical relevance of this pathway was demonstrated in a drug interaction study where ketoconazole, a dual CYP3A4 and UGT1A1 inhibitor, produced a modest additional increase in this compound exposure (AUC increased by 48%) when coadministered with ritonavir-boosted this compound, suggesting that UGT1A1 inhibition contributes to this interaction [3].
The following diagram illustrates this compound's complete metabolic pathway, including primary and secondary routes:
Figure 1: this compound Metabolic Pathways and CYP3A4 Interaction Network. This diagram illustrates the primary CYP3A4 and secondary UGT1A1/3 metabolic pathways, along with the profound impact of pharmacokinetic enhancers.
The strategic combination of this compound with pharmacokinetic enhancers represents a cornerstone of its clinical development, transforming it from a twice-daily to a once-daily agent with optimized therapeutic exposure. The addition of either ritonavir (100 mg) or cobicistat (150 mg) to this compound (150 mg) once daily produces profound changes in its pharmacokinetic profile, characterized by dramatically increased plasma concentrations and prolonged elimination half-life. This enhancement strategy achieves this compound trough concentrations approximately 6- to 10-fold above the protein binding-adjusted IC95 of 45 ng/mL, ensuring continuous suppression of viral replication throughout the dosing interval [1] [2]. The boosted regimen demonstrates low pharmacokinetic variability both within and between subjects, contributing to its predictable clinical response and reducing the potential for under-exposure that could predispose to resistance development.
The relationship between this compound exposure and antiviral response follows a classic exposure-response relationship, with trough concentration (Ctrough) identified as the pharmacokinetic parameter most strongly correlated with virologic efficacy. Population pharmacokinetic analyses have demonstrated that maintaining this compound Ctrough above the target threshold is associated with optimal viral suppression, while subtherapeutic concentrations increase the risk of treatment failure and emergence of resistance mutations. This pharmacodynamic understanding informed the dosing strategy for this compound and established the target therapeutic range for clinical use. The comprehensive pharmacokinetic evaluation across multiple patient populations confirmed that the boosted once-daily regimen consistently achieves these target exposures under most clinical circumstances.
Table 1: Steady-State Pharmacokinetic Parameters of Boosted this compound (150/150 mg) in Healthy Subjects
| Parameter | Geometric Mean (CV%) | Clinical Significance |
|---|---|---|
| AUC0-24h (h·mg/L) | 23 (7.5) [4] | Total drug exposure over dosing interval |
| Cmax (mg/L) | 1.7 (0.4) [4] | Peak plasma concentration |
| Ctrough (mg/L) | 0.45 (0.3) [4] | Trough concentration (key efficacy driver) |
| Tmax (h) | 3.0-4.0 [4] | Time to reach peak concentration |
| t½ (h) | 9.5 [1] [2] | Elimination half-life (permits once-daily dosing) |
| Protein Binding | 98-99% [5] | Extensive binding to plasma proteins |
Understanding the impact of specific physiological states and organ dysfunction on this compound pharmacokinetics is essential for optimizing therapy in diverse patient populations. Pregnancy induces profound physiological changes that significantly alter this compound exposure, with studies demonstrating a 77% decrease in trough concentrations and a 34% reduction in overall exposure (AUC0-24h) during the third trimester compared to postpartum measurements [4]. This substantial reduction results from pregnancy-induced increases in drug metabolism and clearance, potentially placing both mother and fetus at risk for virologic failure. Consequently, current treatment guidelines recommend against using this compound/cobicistat during pregnancy due to these subtherapeutic exposures and the availability of alternative regimens with more favorable pharmacokinetic profiles during gestation.
Hepatic impairment represents another important consideration in this compound dosing, given its primarily hepatic metabolism. In subjects with moderate hepatic impairment (Child-Pugh-Turcotte class B), this compound exposure demonstrated a modest increase (AUCtau 135% of normal), while cobicistat exposure remained unchanged [5]. These changes were not considered clinically relevant, and no dose adjustment is recommended for mild to moderate hepatic impairment. However, no pharmacokinetic or safety data are available for patients with severe hepatic impairment (Child-Pugh class C), and use in this population is not recommended due to potential accumulation and toxicity concerns [5] [6]. The absence of renal elimination for this compound makes it suitable for patients with renal impairment, though the fixed-dose combination products require consideration of the nucleoside/tide components' renal safety profiles.
Table 2: this compound Pharmacokinetics in Special Populations
| Population | Impact on Exposure (AUC) | Impact on Ctrough | Dosing Recommendation |
|---|---|---|---|
| Pregnancy (3rd Trimester) | 34% decrease [4] | 77% decrease [4] | Not recommended [4] [6] |
| Moderate Hepatic Impairment | 35% increase [5] | Not clinically significant | No adjustment needed [5] [6] |
| Severe Hepatic Impairment | No data available | No data available | Not recommended [6] |
| Renal Impairment | Minimal change expected | Minimal change expected | No adjustment for EVG itself [6] |
The metabolism of this compound via CYP3A4 establishes a fundamental framework for understanding its drug interaction potential, particularly when combined with pharmacokinetic enhancers. As a CYP3A4 substrate, this compound is susceptible to interactions with strong inducers of this enzyme system, which can dramatically reduce its plasma concentrations and compromise antiviral efficacy. Concomitant administration with potent CYP3A4 inducers such as rifampin, carbamazepine, phenobarbital, or St. John's wort is strictly contraindicated with boosted this compound due to the risk of therapeutic failure and potential emergence of resistance [6]. These inducing agents accelerate the metabolism of both this compound and its pharmacokinetic enhancers, potentially reducing this compound concentrations to subtherapeutic levels despite pharmacokinetic boosting.
When this compound is administered with ritonavir or cobicistat, the combined regimen acquires new drug interaction properties through the potent CYP3A4 inhibition exerted by these pharmacokinetic enhancers. This inhibition can significantly increase plasma concentrations of concomitant drugs that are CYP3A4 substrates, potentially elevating the risk of concentration-dependent adverse effects. The fixed-dose combination of this compound/cobicistat/emtricitabine/tenofovir is contraindicated with several classes of drugs that have narrow therapeutic indices and are primarily metabolized by CYP3A4, including alfuzosin, ergot derivatives, lovastatin, simvastatin, triazolam, and orally administered midazolam [6]. The clinical management of these interactions requires careful medication review and selection of alternative agents with lower interaction potential when necessary.
Beyond the fundamental CYP3A4-mediated interactions, this compound exhibits several complex pharmacokinetic interactions that require special consideration in clinical practice. When coadministered with certain protease inhibitors, particularly atazanavir/ritonavir or lopinavir/ritonavir, a dose reduction of this compound from 150 mg to 85 mg is recommended due to additional CYP3A4 inhibition beyond that provided by the pharmacokinetic enhancer alone [1] [2]. This unique interaction illustrates the complex interplay between multiple potent inhibitors acting on the same metabolic pathway and highlights the importance of tailored dosing in combination antiretroviral therapy.
The addition of a second potent CYP3A4 inhibitor to already-boosted this compound produces only modest further increases in this compound exposure, as demonstrated in a study where ketoconazole (200 mg twice daily) increased this compound AUC by 48% when added to this compound/ritonavir [3]. This effect was attributed primarily to UGT1A1 inhibition rather than additional CYP3A4 inhibition, as midazolam (a CYP3A4 probe) pharmacokinetics showed only minimal additional inhibition when ketoconazole was added to the regimen. This observation suggests that when the primary CYP3A4 pathway is already substantially blocked, this compound metabolism shifts to alternative pathways, and additional CYP3A4 inhibition provides diminishing returns on drug exposure. The clinical implication is that no dose adjustment is necessary when a second potent CYP3A4 inhibitor is administered with boosted this compound, though close monitoring for adverse effects is prudent.
Table 3: Clinically Significant Drug Interactions with Boosted this compound
| Interacting Drug Class/Agent | Interaction Mechanism | Clinical Effect | Management Recommendation |
|---|---|---|---|
| Strong CYP3A4 Inducers (rifampin, carbamazepine, St. John's wort) | Increased EVG metabolism | Substantially reduced EVG exposure → risk of therapeutic failure | Contraindicated [6] |
| CYP3A4 Substrates with narrow therapeutic index (alfuzosin, ergot alkaloids, simvastatin, lovastatin, triazolam, oral midazolam) | Inhibition of metabolism by booster | Increased substrate concentrations → potential toxicity | Contraindicated [6] |
| Atazanavir/r or Lopinavir/r | Additional CYP3A4 inhibition | Increased EVG exposure | Reduce EVG dose to 85 mg [1] [2] |
| Ketoconazole (with boosted EVG) | CYP3A4 & UGT1A1 inhibition | Moderate increase in EVG exposure (AUC ↑48%) | No dose adjustment needed; monitor [3] |
| Maraviroc | CYP3A4 inhibition by booster | Increased maraviroc exposure | Maraviroc dose adjustment required [1] [2] |
The accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) emerging as the gold standard methodology. A validated LC-MS/MS method for this compound quantification employs ritonavir as an internal standard and demonstrates excellent sensitivity with a lower limit of quantification of 0.003 μM (1.34 ng/mL) [7]. The analytical protocol utilizes an XTerra MS C18 Column (125Å, 3.5 μm, 4.6 mm × 50 mm) with a gradient elution program combining water with 0.1% formic acid (pump A) and acetonitrile with 0.1% formic acid (pump B). Mass spectrometric detection operates in positive electron spray ionization mode with multiple reaction monitoring (MRM) transitions of m/z 447.9/343.8 for this compound and m/z 721.3/296.1 for the internal standard ritonavir [7].
The method validation encompasses comprehensive assessment of extraction yield, matrix effects, drug stability, and calibration curve performance according to FDA guidelines. The calibration curve demonstrates linearity across the concentration range of 0.003-1.0 μM, with quality control samples prepared at low (0.009 μM), medium (0.2 μM), and high (0.8 μM) concentrations to ensure assay accuracy and precision [7]. This robust analytical methodology enables reliable quantification of this compound in human liver microsomes and facilitates detailed metabolic studies, including time-dependent kinetics, substrate kinetics, and inhibition parameters. The sensitivity of this assay permits characterization of this compound pharmacokinetics across the therapeutic range, supporting both preclinical development and clinical investigation.
The investigation of this compound metabolism employing human liver microsomes provides critical insights into its enzymatic transformation and potential drug interactions. Experimental protocols typically incubate this compound (at varying concentrations) with pooled human liver microsomes and NADPH-generating system in 0.1 M potassium phosphate buffer (pH 7.4) at 37°C [7]. The reaction is initiated by addition of NADP+, followed by incubation at 37°C, and terminated at predetermined time points by transferring aliquots to ice-cold methanol. After centrifugation, the supernatants are analyzed using the validated LC-MS/MS method to quantify parent drug disappearance and metabolite formation.
These in vitro systems have demonstrated that ethanol exposure (20 mM) alters this compound metabolism by decreasing the apparent half-life of degradation by approximately 50% compared to this compound alone [7]. Substrate kinetic analyses further revealed that ethanol mildly decreases the catalytic efficiency for this compound metabolism, while inhibition studies demonstrated that ethanol causes a decrease in the IC50 of this compound for CYP3A4 inhibition. However, in the presence of cobicistat, these parameters could not be effectively determined due to the potent CYP3A4 inhibition by cobicistat, which predominates over any modulatory effects of ethanol [7]. Molecular docking studies suggest that ethanol binding may shift the orientation of this compound or cobicistat within the CYP3A4 active site, potentially explaining these observed kinetic alterations.
The following diagram illustrates the experimental workflow for studying this compound metabolism:
Figure 2: Experimental Workflow for this compound Metabolic Studies Using Human Liver Microsomes. This diagram outlines the key steps in assessing this compound metabolism and CYP3A4 interactions.
The impact of hepatic impairment on this compound pharmacokinetics was systematically evaluated in a phase 1, open-label, parallel-group study comparing HIV-uninfected subjects with moderate hepatic impairment (Child-Pugh-Turcotte class B, n=10) to matched healthy controls (n=10). All subjects received this compound/cobicistat (150/150 mg) once daily for 10 days, followed by intensive pharmacokinetic sampling. The results demonstrated that this compound exposure was moderately increased in hepatically impaired subjects, with geometric mean ratios (90% confidence interval) of 135% (103%, 177%) for AUCtau and 141% (109%, 183%) for Cmax [5]. Importantly, cobicistat exposure remained unchanged in subjects with hepatic impairment, and no correlation was observed between this compound exposure and Child-Pugh-Turcotte score within the moderate impairment range.
The protein binding characteristics of both this compound and cobicistat were similar between hepatically impaired subjects and healthy controls, despite the potential for altered protein binding in liver disease [5]. The safety profile of this compound/cobicistat was comparable between groups, with all treatment-emergent adverse events being mild in severity. Based on these findings, no dose adjustment is recommended for patients with mild or moderate hepatic impairment. However, for patients with severe hepatic impairment (Child-Pugh class C), no pharmacokinetic or safety data are available, and use is not recommended due to potential accumulation and unpredictable safety profile [5] [6]. This conservative approach reflects the limited experience in this vulnerable population and the availability of alternative antiretrovirals with established safety profiles in severe liver disease.
Pregnancy induces significant physiological alterations that profoundly impact this compound pharmacokinetics, as demonstrated in the PANNA network study, an open-label, nonrandomized, multicenter pharmacokinetic investigation in pregnant women with HIV. The study evaluated this compound/cobicistat (150/150 mg once daily) pharmacokinetics during the third trimester (approximately 33 weeks) and compared them to postpartum measurements in the same women. The results revealed a substantial reduction in this compound exposure during pregnancy, with geometric mean AUC0-24h decreasing by 34% and trough concentration (Ctrough) decreasing by 77% compared to postpartum values [4]. Critically, 85% of pregnant women in the third trimester had this compound Ctrough values below the target efficacy threshold of 0.13 mg/L, compared to none at the postpartum visit.
The mechanistic basis for these profound changes includes pregnancy-induced increases in cytochrome P450 and UGT enzyme activity, increased renal clearance, altered protein binding, and expanded volume of distribution. Cobicistat pharmacokinetics were similarly affected, with a 49% decrease in AUC0-24h during pregnancy [4]. The clinical implications of these findings are significant, as subtherapeutic this compound concentrations during pregnancy could lead to virologic failure, increased risk of perinatal transmission, and development of resistance mutations. Consequently, current treatment guidelines and the product labeling for this compound/cobicistat-containing regimens recommend against their use during pregnancy, favoring alternative antiretroviral regimens with more favorable pharmacokinetic profiles during gestation [4] [6]. This recommendation highlights the importance of pregnancy pharmacokinetic studies for antiretroviral agents and the need for individualized regimen selection in pregnant women living with HIV.
The table below summarizes the key phenotypic and clinical characteristics of the primary EVG resistance-associated mutations (RAMs), T66I and E92Q.
| Mutation | Reduction in EVG Susceptibility (Fold Change in EC₅₀) | Impact on Viral Replication Capacity | Cross-Resistance Profile |
|---|---|---|---|
| T66I | ~10-fold [1] | Not specified in results | Confers resistance specifically to EVG; largely retains susceptibility to RAL [2]. |
| E92Q | ~26-57 fold [1] [2] | Not specified in results | Confers broad cross-resistance to multiple INSTIs (e.g., L-870,810, PYRAZ, PYCA); reduces RAL susceptibility ~3-fold [3] [2]. |
| Q148R | ~74-92 fold [1] [2] | Significantly reduced [4] | Confers high-level cross-resistance to RAL (>20-fold) and a diverse panel of other INSTIs [3] [2]. |
These primary mutations often form the foundation of more complex resistance pathways. The Q148R mutation, while also selected by RAL, is a key mutation that can emerge later during EVG failure and often presents with secondary mutations like E138K and G140A [1] [2]. These secondary mutations can further reduce drug susceptibility and sometimes help restore viral fitness [2].
A critical methodology for investigating INSTI resistance involves In Vitro Selection (IVS) of resistant viral variants under drug pressure. One established protocol is detailed below [5]:
To confirm the role of identified mutations, researchers use Site-Directed Mutagenesis (SDM) [5] [2]:
This experimental workflow from cell culture to genotyping and phenotypic confirmation is illustrated as follows:
The resistance mutations selected by EVG have significant implications for subsequent therapy with other INSTIs [1]:
Elvitegravir (EVG) is an integrase strand transfer inhibitor (INSTI) used to treat HIV-1 infection. Its pharmacodynamic action involves the irreversible inhibition of the HIV-1 integrase enzyme, specifically by blocking the strand transfer step. This prevents the integration of viral DNA into the host genome, a critical step for viral replication [1] [2] [3]. The drug's mechanism is highly targeted, as it shows no significant inhibition of human topoisomerases I or II, contributing to its selective antiviral activity [3].
This compound undergoes hepatic biotransformation via two primary pathways [4] [1] [5]:
This secondary glucuronidation pathway is a significant route for this compound's biotransformation. The following diagram illustrates its major metabolic and elimination pathways:
This compound Metabolism and Elimination Pathways
The table below summarizes the critical pharmacokinetic (PK) and pharmacodynamic (PD) parameters of this compound, integrating data from clinical studies and drug labels [4] [6] [5].
Table 1: Pharmacokinetic and Pharmacodynamic Profile of this compound
| Parameter | Value / Description | Clinical & Experimental Context |
|---|---|---|
| Primary Mechanism of Action | HIV-1 integrase strand transfer inhibitor (INSTI) | Irreversibly inhibits viral DNA integration into host genome [1] [2] [3]. |
| Protein Binding | 98% to 99% [4] [6] [3] | High binding to human plasma proteins; limits free drug concentration. |
| Primary Metabolizing Enzymes | CYP3A4 (major), UGT1A1/3 (minor) [4] [1] [5] | Coadministration with CYP3A inhibitors (e.g., cobicistat) is required for effective once-daily dosing [1] [5] [2]. |
| Route of Elimination | Feces: ~94.8% (as metabolites) [6] [3] | Minimal renal excretion of parent drug. |
| Elimination Half-life (boosted) | 8.7 - 13.7 hours [6] [5] [3] | Half-life is extended when pharmacologically boosted (e.g., with cobicistat or ritonavir). |
| Food Effect | Increases systemic exposure [1] [5] [7] | Must be administered with food for adequate bioavailability. |
The impact of hepatic impairment on this compound's pharmacokinetics was formally assessed in a clinical study, with key findings summarized below:
Table 2: Pharmacokinetics in Moderate Hepatic Impairment (Child-Pugh Class B)
| Parameter | Geometric Mean Ratio (GMR) vs. Healthy (90% CI) | Clinical Relevance |
|---|---|---|
| EVG AUCtau | 135% (103%, 177%) [4] | Not clinically relevant; no dose adjustment needed for mild or moderate impairment. |
| EVG Cmax | 141% (109%, 183%) [4] | Not clinically relevant. |
| COBI AUCtau | 99.8% (76.0%, 131%) [4] | No clinically relevant change. |
| COBI Cmax | 86.1% (65.4%, 113%) [4] | No clinically relevant change. |
| Protein Binding (Free Fraction) | Similar between groups [4] | Altered exposure is not due to changes in protein binding. |
Understanding the methodology behind the data is crucial for evaluation and replication.
1. Clinical PK Study in Hepatic Impairment [4]
2. Clinical PK Study During Pregnancy [8]
The pharmacodynamic and metabolic profile of this compound directly informs its clinical use and development.
This compound's pharmacodynamics are defined by its potent and selective inhibition of HIV-1 integrase. Its pharmacokinetics are characterized by high protein binding and a dual metabolic pathway involving CYP3A4 and UGT1A1/3. This profile necessitates coadministration with a pharmacokinetic enhancer and informs critical contraindications and dosing considerations, particularly regarding drug interactions and use in special populations like pregnant patients. Further research could focus on optimizing dosing in these special populations.
The table below summarizes the major resistance pathways identified through in vitro selection (IVS) with EVG, the reduction in susceptibility they confer, and their impact on other INSTIs [1] [2] [3].
| Mutation | Fold Reduction in Susceptibility to EVG | Impact on RAL | Impact on DTG | Notes |
|---|---|---|---|---|
| Q148R | 74- to 92-fold | Reduced (10- to 22-fold) | Retained (reduced in combinations) | A major pathway; often selected with secondary mutations like G140A, E138K [1] [2] [3]. |
| E92Q | 26- to 57-fold | Moderately Reduced (~3-fold) | Retained | Confers broad cross-resistance to other early-generation INSTIs [1] [2] [3]. |
| T66I | 10- to 35-fold | Retained (near wild-type) | Retained | An early, primary mutation selected specifically by EVG [1] [2] [3]. |
| N155H | ~30-fold | Reduced | Retained | While often a primary pathway for RAL, it also emerges under EVG pressure [2] [3]. |
| S147G | ~4-fold | Retained | Retained | Often emerges concurrently or after E92Q [2]. |
| T97A | ~2-fold | Retained | Retained | Considered a primary EVG RAM with modest impact [2]. |
The following methodology is adapted from the experiments that identified the mutations listed above [1] [3].
This workflow for in vitro selection and validation of resistance mutations can be visualized as follows:
Elvitegravir (EVG) is an integrase strand transfer inhibitor (INSTI). Its mechanism is characterized by its target and specificity:
Several experimental studies provide direct evidence for EVG's binding mechanism and its consequences. The following table summarizes key findings:
| Experimental Method | Key Finding | Experimental Detail / Quantitative Result |
|---|---|---|
| Biolayer Interferometry (BLI) [1] | Directly measured binding affinity for the RAG1 central domain (a structural homolog of HIV integrase). | Equilibrium dissociation constant ((K_d)) = 32.53 ± 2.9 μM. |
| Circular Dichroism (CD) [1] | Demonstrated a distinct change in the secondary structure of the RAG1 central domain upon incubation with EVG. | Confirmed a conformational change upon EVG binding, unlike the C-terminal domain which showed no change. |
| Functional DNA Cleavage Assays [1] | Inhibited both sequence-specific and structure-specific RAG-mediated cleavage. | Significant inhibition of cleavage observed at concentrations as low as 10-50 μM. |
| Extrachromosomal V(D)J Recombination Assays [1] | Inhibited both coding and signal joint formation in pre-B cells. | Demonstrated inhibition of a complex cellular recombination process structurally similar to retroviral integration. |
The experimental workflow below illustrates how these methods are applied to study the binding and inhibitory effects of this compound.
Experimental workflow for studying this compound's binding and inhibition.
Understanding the limitations of EVG is critical for its clinical application.
1. Introduction Elvitegravir (EVG) is a second-generation integrase strand transfer inhibitor (INSTI) used for treating HIV-1 infection. It is often co-administered with pharmacokinetic enhancers like Cobicistat (COBI) and other antiretrovirals as part of a fixed-dose combination therapy. Therapeutic Drug Monitoring (TDM) is crucial for ensuring therapeutic efficacy and patient adherence. This application note details a robust, sensitive, and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma, suitable for clinical trials and routine TDM [1] [2].
2. Materials and Methods
2.1. Reagents and Chemicals
2.2. Instrumentation
2.3. Sample Preparation (Liquid-Liquid Extraction) The following protocol is adapted from a method for simultaneous quantification of EVG, Dolutegravir, and Cobicistat [1] [2]:
Table 1: Key Sample Preparation Steps Summary
| Step | Parameter | Description |
|---|---|---|
| 1 | Plasma Volume | 100 µL |
| 2 | Extraction | Liquid-Liquid Extraction (LLE) with TBME |
| 3 | Reconstitution | 100 µL of 50% acetonitrile |
2.4. LC-MS/MS Conditions
Table 2: Optimized MRM Transitions for Analytes
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |
|---|---|---|---|
| This compound (EVG) | 448.2 | 344.1 | Quantification [5] |
| d6-Elvitegravir (IS) | 454.2 | 350.1 | Internal Standard [2] |
The workflow below summarizes the entire analytical process.
3. Method Validation The described method has been validated in accordance with FDA and EMA guidelines, demonstrating acceptable performance for bioanalysis [1] [4] [5].
Table 3: Method Validation Parameters and Performance Data
| Validation Parameter | Result for this compound |
|---|---|
| Linear Range | 10 - 4000 ng/mL [1] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL [1] |
| Accuracy (% Deviation) | Within ±15% of nominal concentration [4] [5] |
| Precision (% CV) | Less than 15% [4] [5] |
| Extraction Recovery | Consistent and high (exact value method-dependent) [1] |
| Matrix Effect | No significant ion suppression/enhancement observed [4] |
| Carryover | Minimized with a strong column wash step [2] |
4. Application in Dried Blood Spots (DBS) For studies where sample volume is limited or remote collection is needed, a Dried Blood Spot (DBS) method serves as a reliable alternative to plasma analysis [5] [6] [7].
5. Troubleshooting and Best Practices
Elvitegravir (ETV) is a prominent human immunodeficiency virus type 1 (HIV-1) integrase strand transfer inhibitor that has revolutionized antiretroviral therapy for treatment-experienced adults. As a pivotal component in combination HIV therapies, this compound functions by inhibiting the integration of HIV-1 DNA into the host genome, thereby preventing the formation of HIV-1 provirus and subsequent viral propagation [1] [2]. The chemical structure of this compound, identified as 6-(3-chloro-2-fluorobenzyl)-1-[(1-hydroxy-3-methylbutan-2-yl)]-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, presents significant analytical challenges for pharmaceutical quality control due to the presence of multiple functional groups and complex stereochemistry [2].
The pharmacological importance of this compound in contemporary HIV management regimens necessitates rigorous quality control measures to ensure product safety and efficacy. Related substances in active pharmaceutical ingredients (APIs) can originate from various sources including synthetic intermediates, degradation products, and process impurities, potentially compromising therapeutic safety profiles [1]. Comprehensive characterization and control of these impurities are mandated by regulatory authorities worldwide, including the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2) which stipulate strict thresholds for identification, qualification, and control of impurities in new drug substances and products [1] [3].
Recent advancements in analytical methodologies have enabled more precise characterization of this compound and its impurities. A 2024 study published characterization data on eleven process-related impurities in this compound using state-of-the-art spectroscopic techniques including 1H NMR, 13C NMR, and ESI-LC-MS [1]. This research underscores the critical need for robust, stability-indicating HPLC methods capable of separating, identifying, and quantifying these impurities at trace levels to ensure drug product quality throughout its shelf life.
The HPLC system configuration for this compound related substances analysis requires a high-performance liquid chromatography system equipped with a quaternary pump, auto-sampler with temperature control capability, column oven for maintaining stable separation temperatures, and a photo-diode array (PDA) detector for comprehensive spectral analysis [1] [3]. The system should be coupled with computerized data acquisition software such as Empower for precise control of chromatographic parameters and data processing [3]. For method development activities, LC-MS compatibility is advantageous for impurity identification and characterization, requiring volatile mobile phase additives [1].
The analytical column selection is critical for achieving optimal separation of this compound and its related substances. A reverse-phase C18 column with dimensions of 250 mm × 4.6 mm and 5 µm particle size has been successfully employed, with specific recommendations including Inertsil ODS or Agilent Zorbax C18 columns [3] [2]. These columns provide the necessary hydrophobicity and efficiency to resolve complex impurity profiles. The column temperature should be maintained at ambient conditions (typically 25-35°C) unless otherwise specified in specific methodologies [4].
The mobile phase composition has been systematically optimized to achieve maximum separation efficiency while maintaining MS-compatibility. The recommended mobile phase consists of a binary gradient system with solvent A being 0.1% trifluoroacetic acid (TFA) in water and solvent B being 0.1% TFA in acetonitrile [1]. The acidic modifier (TFA) enhances peak shape and provides excellent ionization efficiency for subsequent MS analysis. Alternative mobile phase compositions have been reported using phosphate buffers with acetonitrile or methanol, though these may compromise MS compatibility [3] [4].
The gradient elution profile must be carefully programmed to resolve all known impurities while maintaining a reasonable analysis time. A representative gradient program begins with 20-25% solvent B, increasing linearly to 70-80% solvent B over 20-25 minutes, followed by a return to initial conditions and adequate column re-equilibration [1] [2]. The flow rate is typically maintained at 1.0 mL/min with injection volumes ranging from 10-20 µL depending on detector sensitivity and sample concentration [3] [4]. The detection wavelength is optimally set at 254-265 nm based on the UV absorption maxima of this compound and its related substances [4] [2].
Table 1: Optimized Chromatographic Conditions for this compound Related Substances Analysis
| Parameter | Specification | Alternative Options |
|---|---|---|
| Column | Inertsil ODS C18 (250 × 4.6 mm, 5 µm) | Agilent Zorbax C18, Phenomenex Gemini C18 |
| Mobile Phase | 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B) | Phosphate buffer (pH 2.5-3.3):ACN (55:45) |
| Gradient Program | Time (min)/%B: 0/25, 20/80, 25/80, 26/25, 30/25 | Time (min)/%B: 0/20, 15/70, 20/70, 21/20, 25/20 |
| Flow Rate | 1.0 mL/min | 0.8-1.2 mL/min (for method robustness) |
| Column Temperature | Ambient (25-35°C) | 30°C (controlled) |
| Detection Wavelength | 265 nm | 254 nm, 260 nm |
| Injection Volume | 20 µL | 10-50 µL (depending on sensitivity requirements) |
| Run Time | 30 minutes | 25-40 minutes (including equilibration) |
The developed HPLC method for this compound related substances has been comprehensively validated according to ICH guidelines Q2(R1) to establish its reliability and suitability for intended applications [1] [3]. The validation protocol encompasses assessment of specificity, linearity, accuracy, precision, sensitivity, and robustness parameters, with acceptance criteria aligned with regulatory standards for impurity methods.
The method demonstrates excellent specificity by achieving baseline separation of this compound from all known process impurities and degradation products. Forced degradation studies conducted under various stress conditions including acidic, alkaline, oxidative, thermal, and photolytic challenges confirmed the stability-indicating capability of the method [1] [3]. The studies revealed that this compound is particularly susceptible to alkaline hydrolysis, with significant degradation observed under basic conditions [4]. All eleven known impurities were adequately resolved from the main peak and from each other, with resolution factors greater than 2.0 for all critical pairs [1].
The method exhibits excellent linear response across the analytical range for this compound and its related substances. Linearity was established with correlation coefficients (r²) greater than 0.999 for all compounds, demonstrating a direct proportional relationship between peak area and concentration [1] [3]. The analytical range typically extends from the quantitation limit to 120-150% of the specification level, providing adequate coverage for routine quality control applications.
Table 2: Method Validation Parameters for this compound Related Substances
| Validation Parameter | This compound | Related Substances |
|---|---|---|
| Linearity Range | LOQ-120% | LOQ-120% of specification |
| Correlation Coefficient (r²) | >0.999 | >0.995 |
| Precision (% RSD) | ≤1.0% | ≤5.0% |
| LOD | 0.02 µg/mL | 0.02-0.05 µg/mL |
| LOQ | 0.07 µg/mL | 0.07-0.15 µg/mL |
| Accuracy (Recovery) | 98-102% | 90-110% |
| System Precision | %RSD ≤1.0% (n=6) | - |
| Method Precision | %RSD ≤2.0% (n=6) | - |
| Robustness | Deliberate variations in flow rate, temperature, and mobile phase composition within ±10% meet system suitability criteria |
The sensitivity of the method, expressed as limit of detection (LOD) and limit of quantitation (LOQ), has been established through signal-to-noise ratio determinations. For this compound, the LOD and LOQ were found to be 0.02 µg/mL and 0.07 µg/mL, respectively, while for related substances, LOD and LOQ values ranged from 0.02-0.05 µg/mL and 0.07-0.15 µg/mL, respectively [3]. These values demonstrate adequate sensitivity for detecting and quantifying potential impurities at levels well below the identification threshold specified in ICH guidelines.
The precision of the method was evaluated through both repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, inter-instrument variations). The relative standard deviation (RSD) for system precision was ≤1.0% for six replicate injections, while method precision showed RSD ≤2.0% for multiple sample preparations, confirming excellent method reliability [1] [3].
Mobile Phase Preparation: Accurately transfer 1.0 mL of trifluoroacetic acid (HPLC grade) into a 1000 mL volumetric flask containing approximately 500 mL of HPLC grade water. Dilute to volume with water and mix thoroughly (Solution A). Similarly, prepare 0.1% TFA in acetonitrile by transferring 1.0 mL TFA to a 1000 mL volumetric flask containing approximately 500 mL HPLC grade acetonitrile, then diluting to volume with acetonitrile (Solution B). Filter both solutions through a 0.45 µm nylon membrane filter and degas by sonication for 10 minutes before use [1] [3].
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL clean, dry volumetric flask. Add about 7 mL of diluent (water:acetonitrile, 50:50 v/v) and sonicate for 10 minutes with occasional shaking to ensure complete dissolution. Allow the solution to reach room temperature, then dilute to volume with the same diluent and mix well. This stock solution has a concentration of approximately 1 mg/mL. Transfer 1.0 mL of this stock solution to a 10 mL volumetric flask and dilute to volume with diluent to obtain a working standard solution of 100 µg/mL [3].
Sample Solution Preparation: For drug substance analysis, accurately weigh powder equivalent to approximately 10 mg of this compound into a 10 mL volumetric flask. Add about 7 mL of diluent, sonicate for 15 minutes with occasional shaking to ensure complete dissolution, allow to reach room temperature, dilute to volume with diluent, and mix well. For tablet formulation analysis, weigh and finely powder not less than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to about 10 mg of this compound to a 10 mL volumetric flask, add about 7 mL of diluent, sonicate for 25 minutes with intermittent shaking, dilute to volume with diluent, and mix well. Filter a portion of the solution through a 0.45 µm PVDF syringe filter, discarding the first 1 mL of the filtrate [3] [2].
Prior to sample analysis, system suitability must be verified to ensure chromatographic system performance. Inject six replicates of the standard solution (100 µg/mL) and record the chromatograms. The system is considered suitable if the relative standard deviation (RSD) of peak areas for six replicate injections is NMT 2.0%, the theoretical plate count for this compound peak is NLT 2000, and the tailing factor is NMT 2.0 [3] [2]. Additionally, the resolution between this compound and the closest eluting impurity should be NLT 2.0 [1].
Figure 1: HPLC Method Operational Workflow for this compound Related Substances Analysis
Acidic Degradation: Transfer sample solution equivalent to 10 mg of this compound to a 10 mL volumetric flask. Add 1 mL of 0.1N hydrochloric acid and allow to stand at room temperature for 30 minutes. Neutralize with 1 mL of 0.1N sodium hydroxide, then dilute to volume with diluent. Mix well and inject into the HPLC system [3].
Alkaline Degradation: Transfer sample solution equivalent to 10 mg of this compound to a 10 mL volumetric flask. Add 1 mL of 0.1N sodium hydroxide and allow to stand at room temperature for 30 minutes. Neutralize with 1 mL of 0.1N hydrochloric acid, then dilute to volume with diluent. Mix well and inject into the HPLC system [3] [4].
Oxidative Degradation: Transfer sample solution equivalent to 10 mg of this compound to a 10 mL volumetric flask. Add 1 mL of 3% hydrogen peroxide and allow to stand at room temperature for 30 minutes. Dilute to volume with diluent, mix well, and inject into the HPLC system [3].
Thermal Degradation: Expose the solid drug substance to dry heat at 60°C for 24 hours in a controlled temperature oven. After degradation period, prepare sample solution as described in section 4.1 and analyze [3].
Photolytic Degradation: Expose the solid drug substance to UV light at 200-300 nm for 24 hours in a UV chamber. After degradation period, prepare sample solution as described in section 4.1 and analyze [3].
Table 3: Typical Forced Degradation Results for this compound
| Stress Condition | Duration | % Degradation | Major Degradation Products |
|---|---|---|---|
| Acidic (0.1N HCl) | 30 min, RT | 5-10% | Impurity B, Impurity D |
| Alkaline (0.1N NaOH) | 30 min, RT | 15-25% | Impurity F, Impurity G |
| Oxidative (3% H₂O₂) | 30 min, RT | 5-15% | Impurity C, Impurity E |
| Thermal (60°C) | 24 hours | 2-5% | Impurity A, Impurity H |
| Photolytic (UV) | 24 hours | 1-3% | Impurity J, Impurity K |
| Humidity (75% RH) | 24 hours | <2% | No significant degradation |
The HPLC method for this compound related substances has been successfully applied to the analysis of commercial tablet formulations and bulk drug substances from multiple manufacturers, demonstrating its versatility and robustness across different sample matrices [1] [3]. When implementing this method, several practical considerations should be addressed to ensure optimal performance and reliable results.
Column Selection and Care: The method has been validated primarily using Inertsil ODS C18 and Agilent Zorbax C18 columns. Alternative C18 columns may be used provided system suitability criteria are met. To maintain column performance, implement a regular column washing protocol with water:acetonitrile (50:50) after each analytical sequence and store the column in acetonitrile:water (80:20) when not in use for extended periods. Monitor column performance regularly by tracking retention time, theoretical plates, and tailing factor for the this compound peak [3] [2].
Troubleshooting Common Issues: If resolution between critical pairs deteriorates, check mobile phase pH and composition, and ensure adequate column temperature control. If peak tailing increases, consider column aging or contamination, and implement more aggressive cleaning procedures. If retention times shift significantly, verify mobile phase preparation, gradient composition, and flow rate accuracy. Always include a system suitability test with each analytical batch to monitor method performance [1] [3].
The validated method serves as a quality inferring tool for marketed products, enabling manufacturers and regulatory agencies to assess and compare the quality of this compound drug substances and products from different sources [1]. The method's stability-indicating properties make it suitable for accelerated stability studies, retest period determination, and shelf-life establishment in accordance with IICH Q1A(R2) guidelines [3].
For quality control laboratories, the method provides a robust and reproducible means of monitoring impurity profiles during manufacturing and storage. The method has demonstrated acceptable performance in inter-laboratory transfer studies, showing consistent results across different instruments and analysts when system suitability criteria are maintained [1]. Implementation of this method in quality control systems requires establishment of impurity reference standards, specification limits based on safety data, and reporting thresholds aligned with regulatory expectations.
Figure 2: Comprehensive Impurity Profiling Strategy for this compound
The comprehensive HPLC method detailed in these application notes provides a robust, sensitive, and stability-indicating approach for the separation, identification, and quantification of this compound and its related substances. The method has been fully validated in accordance with ICH guidelines and demonstrates excellent performance characteristics across all validation parameters [1] [3]. The MS-compatible mobile phase enables seamless hyphenation with mass spectrometry for impurity identification and characterization, while the conventional HPLC-UV configuration makes the method accessible to quality control laboratories with standard instrumentation [1].
The successful application of this method to the analysis of commercial drug products and bulk substances from multiple manufacturers confirms its suitability as a standardized quality control tool for the pharmaceutical industry [1]. The forced degradation studies provide comprehensive insight into the stability profile of this compound and confirm the method's ability to separate degradation products from the main peak, fulfilling regulatory requirements for stability-indicating methods [3] [4].
Implementation of this method will support the ongoing quality assurance of this compound-containing medications, contributing to the continuous supply of safe and effective antiretroviral therapies for HIV management worldwide. The methodological approach described herein may also serve as a template for analytical development of related pharmaceutical compounds with complex impurity profiles.
The complexity of Highly Active Antiretroviral Therapy (HAART), which often combines three or more drugs, necessitates analytical methods that can monitor multiple drug concentrations simultaneously [1]. Therapeutic Drug Monitoring (TDM) is a valuable tool for optimizing antiretroviral therapy, managing drug-drug interactions, and individualizing treatment for special populations [2] [3]. This protocol describes a robust, validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of elvitegravir, raltegravir, maraviroc, etravirine, tenofovir, boceprevir, and ten other antiretroviral agents in human plasma [2].
The analysis is performed on a UPLC system coupled to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: UPLC-MS/MS Instrumental Conditions
| Parameter | Specification |
|---|---|
| Chromatography System | UPLC (e.g., Waters ACQUITY, or Sciex ExionLC) |
| Column | C18 reversed-phase (e.g., BEH C18, 100 mm x 2.1 mm, 1.7 µm) |
| Column Temperature | 50 °C |
| Injection Volume | 5-10 µL |
| Mobile Phase A | 0.1% Formic acid in water / 2 mM ammonium acetate |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient Elution | Linear gradient from 5% B to 95% B over a short run time |
| Flow Rate | 0.2 - 0.4 mL/min |
| MS System | Triple Quadrupole (e.g., AB Sciex 5500) |
| Ionization Mode | ESI positive/negative (switching may be required) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
A simple protein precipitation protocol is sufficient for robust analysis [2].
For method development, use automated software tools to optimize MS parameters.
The following diagram illustrates the complete analytical workflow, from sample preparation to data analysis:
Figure 1: Experimental workflow for the UPLC-MS/MS analysis of antiretrovirals.
The described method has been comprehensively validated according to international guidelines for bioanalytical method validation [2] [1].
Table 2: Summary of Validation Parameters and Performance
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity | r² > 0.997 [2] | r² > 0.990 |
| Intra-assay Precision | RSD < 15% [2] | RSD < 15% |
| Inter-assay Precision | RSD < 15% [2] | RSD < 15% |
| Accuracy | Deviation < 15% from target [2] | Within ±15% |
| Lower Limit of Quantification (LLOQ) | Sufficient for TDM [2] | Precision & Accuracy < 20% |
| Recovery | Satisfactory and consistent [2] | Consistent and reproducible |
| Matrix Effect | No significant suppression/enhancement observed [2] | RSD < 15% |
| Carry-over | Not significant [2] | < 20% of LLOQ |
| Analytical Run Time | 4.2 minutes [2] | N/A |
This validated method is directly applicable for:
This UPLC-MS/MS protocol provides a fast, simple, and robust analytical solution for the simultaneous quantification of a wide panel of antiretroviral drugs, including this compound. The method fulfills all validation criteria required for clinical TDM and pharmacokinetic studies, supporting optimized antiretroviral therapy for people living with HIV [2].
1. Biochemical and Cell-Based Antiviral Assays The core of INSTI potency assessment involves a combination of biochemical and cell-based assays.
2. Structural Analysis and Modeling Understanding the structural basis of inhibition and resistance is paramount.
3. Resistance Mutation Monitoring Tracking the emergence and prevalence of resistance mutations is an ongoing necessity in both clinical trials and real-world settings.
4. Analysis of Unintegrated Viral DNA The role of unintegrated viral DNA forms (1-LTR and 2-LTR circles) is an emerging area of study. The accumulation of these circular genomes in the presence of INSTIs can be quantified and may represent an alternative pathway that influences viral persistence and resistance mechanisms [1].
The tables below summarize key quantitative data from recent research, essential for comparing the properties of different INSTIs.
Table 1: Antiviral Potency of Selected INSTIs Against HIV-1 Mutants Data adapted from a study on naphthyridine-based INSTIs, presented as Fold-Change (FC) in EC₅₀ relative to wild-type virus [2].
| INSTI | Wild-Type (WT) EC₅₀ (nM) | G140S/Q148H (FC) | N155H (FC) | Y143R (FC) | Key Mutant (e.g., Triple Mutant) (FC) |
|---|---|---|---|---|---|
| 4d | - | - | - | - | Good potency against a panel of INSTI-resistant triple mutants, better than DTG or BIC [2] |
| 4f | - | ≤ 2.6 | ≤ 2.6 | ≤ 2.6 | - |
| DTG (Dolutegravir) | - | - | - | - | - |
| BIC (Bictegravir) | - | - | - | - | Susceptible to mutants like V72I/E138K/Q148K and G140S/Q148H/G149A [2] |
Table 2: Trends in HIV-1 Drug Resistance Prevalence (2018-2024) Data from a large-scale analysis of US plasma RNA sequences, showing a decline in resistance over time [4].
| Year | Any DRM Prevalence (%) | NRTI + NNRTI Dual-Class Resistance (%) | INSTI Resistance (%) |
|---|---|---|---|
| 2018 | ~30% | 8.7% | - |
| 2024 | ~20% | 4.7% | Declined, though R263K mutation increased |
Protocol 1: Cell-Based Antiviral Activity Assay Against HIV-1 Mutants This protocol is used to generate data as shown in Table 1 [2].
Protocol 2: Molecular Docking of INSTIs to Integrase This protocol is used for structural analysis and repurposing studies [3].
The following diagram illustrates the logical workflow for the analytical profiling of a novel HIV integrase inhibitor, integrating the techniques and protocols described above.
Diagram 1: Analytical Profiling Workflow for a Novel INSTI. This workflow outlines the key experimental stages for characterizing a new integrase inhibitor, from initial biochemical screening to comprehensive resistance profiling.
The diagram below summarizes the mechanism by which INSTIs block HIV replication and the subsequent viral resistance pathways, providing a logical relationship overview.
Diagram 2: INSTI Mechanism and Resistance Pathways. This diagram shows how INSTIs block the critical integration step of the HIV lifecycle and the two primary pathways viruses use to develop resistance.
The quantitative analysis of Elvitegravir, an HIV-1 integrase inhibitor, and its related impurities is critical for ensuring drug safety and efficacy in antiretroviral therapy. Stability-indicating chromatographic methods are essential analytical tools that can separate, identify, and quantify the active pharmaceutical ingredient from its degradation products and process-related impurities. These methods must demonstrate specificity and selectivity to accurately measure this compound and its impurities in the presence of other components that may be present in pharmaceutical formulations. The International Conference on Harmonisation (ICH) guidelines Q1A(R2) and Q2(R1) provide comprehensive frameworks for conducting forced degradation studies and validating analytical procedures to establish the stability-indicating nature of these methods.
Recent advancements in analytical techniques have enabled more precise characterization of this compound impurities. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a powerful technique for identifying and characterizing degradation products and process-related impurities. These methods facilitate the structural elucidation of impurities, helping to understand degradation pathways and potential toxicological concerns. Furthermore, the development of UPLC-PDA methods has allowed for faster analysis times while maintaining resolution, making them suitable for high-throughput quality control laboratories in pharmaceutical manufacturing.
The analysis of this compound and its impurities has been accomplished through various chromatographic approaches with different separation conditions and detection methods. Reverse-phase high-performance liquid chromatography (RP-HPLC) utilizing C18 columns has been the most widely employed technique, with detection typically in the UV range between 250-265 nm. The mobile phases generally consist of buffer-acetonitrile combinations, often in gradient elution mode, to achieve optimal separation of this compound from its impurities and degradation products. The development of mass spectrometry-compatible methods has further enhanced the capability to identify and characterize unknown impurities.
For the simultaneous determination of this compound in fixed-dose combination products with other antiretrovirals such as Emtricitabine, Tenofovir disoproxil fumarate, and Cobicistat, isocratic elution methods have been successfully developed and validated. These methods demonstrate the ability to separate all four components efficiently within reasonable run times, making them suitable for routine quality control applications. Additionally, ultra-performance liquid chromatography (UPLC) methods have been developed to reduce analysis time and solvent consumption while maintaining or improving chromatographic resolution, representing a green analytical chemistry approach for pharmaceutical analysis.
Table 1: Chromatographic conditions for this compound impurity analysis by HPLC
| Parameter | Method 1 (HPLC) | Method 2 (HPLC) | Method 3 (UPLC) |
|---|---|---|---|
| Column | Intertsil ODS C18 (250 × 4.6 mm, 5 µm) | Thermo Scientific Hypersil BDS C18 (150 mm × 4.6 mm, 5 µm) | Luna C18 (100 × 2.6 mm, 1.6 µ) |
| Mobile Phase | Phosphate buffer (pH 2.5):ACN (55:45% v/v) | Phosphate buffer (pH 5.0):ACN (60:40% v/v) | ACN: 0.1% v/v TFA (80:20% v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not specified |
| Detection | 250 nm | 265 nm | 260 nm |
| Retention Time | Not specified | 4.717 min (this compound) | 0.311 min (this compound) |
| Application | Combination with EMT, TNDF, COB | This compound alone | Combination with Tenofovir, Emtricitabine, Cobicistat |
| Reference | [1] | [2] | [3] |
Table 2: Method validation parameters for this compound impurity analysis
| Validation Parameter | This compound Range | Linearity Equation | Precision (% RSD) | LOD | LOQ |
|---|---|---|---|---|---|
| Method 1 (HPLC) | 1.5-9 µg/mL | y = 17,059x + 2,953 | <1.28% | 0.02 µg/mL | 0.07 µg/mL |
| Method 2 (HPLC) | 15-90 µg/mL | Not specified | Not specified | Not specified | Not specified |
| Method 3 (UPLC) | 37.50-225.00 µg/mL | Not specified | Meets ICH criteria | Not specified | Not specified |
| Related Substances Method | Not specified | Not specified | Not specified | Established | Established |
The selection of an appropriate analytical method depends on several factors, including the specific application, available instrumentation, and required sensitivity. For routine quality control of this compound in pharmaceutical dosage forms, the isocratic HPLC methods provide robust and reproducible results with relatively simple instrumentation requirements. For impurity profiling and characterization, gradient methods with mass spectrometry detection are more appropriate as they offer enhanced separation efficiency and ability to identify unknown peaks. The UPLC method offers significant advantages in terms of analysis speed and solvent consumption, making it suitable for high-throughput environments.
The pH of the mobile phase plays a critical role in the separation efficiency and peak symmetry. Lower pH values (2.5-3.5) generally improve peak shape for ionizable compounds like this compound by suppressing ionization and promoting interaction with the stationary phase. The choice of buffer system also impacts method robustness; phosphate buffers provide excellent buffering capacity at lower pH ranges, while volatile buffers such as trifluoroacetic acid (TFA) are essential for LC-MS compatibility. The column temperature and flow rate should be optimized to achieve optimal resolution while maintaining reasonable analysis times.
Phosphate Buffer (pH 2.5): Accurately weigh 1.36 g of potassium dihydrogen orthophosphate and transfer to a 1000 mL volumetric flask. Dissolve in and make up to volume with HPLC-grade water. Adjust the pH to 2.5 with ortho-phosphoric acid. Filter the solution through a 0.45 µm nylon membrane filter and degas by sonication for 10 minutes before use [1].
Trifluoroacetic Acid (TFA) Buffer (0.1% v/v): Carefully add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade water. Mix thoroughly and filter through a 0.45 µm membrane filter. This mobile phase is particularly suitable for LC-MS compatible methods as it uses volatile additives [4].
Acetonitrile (HPLC Grade): Use HPLC-grade acetonitrile without further treatment. Filter through a 0.45 µm membrane filter if necessary.
Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of This compound reference standard into a 25 mL volumetric flask. Add approximately 15 mL of diluent (water:ACN, 50:50 v/v) and sonicate for 10 minutes to dissolve. Make up to volume with the same diluent and mix well [1].
Working Standard Solution: Pipette 1.0 mL of the primary stock solution into a 10 mL volumetric flask and dilute to volume with the same diluent to obtain a concentration of 100 µg/mL. For impurity methods, prepare solutions at appropriate concentrations ranging from the quantification limit to about 120% of the specification level.
System Suitability Solution: Prepare a solution containing this compound at the working concentration spiked with known impurities at approximately the specification level (typically 0.5-1.0%).
Tablet Formulation: Weigh and powder not less than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to about 25 mg of this compound into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate for 25 minutes with occasional shaking, and allow to cool to room temperature. Dilute to volume with the same diluent and mix well. Filter a portion of the solution through a 0.45 µm PVDF syringe filter, discarding the first 2 mL of the filtrate [1].
Bulk Drug Substance: Accurately weigh about 25 mg of this compound bulk drug substance into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and make up to volume with the same diluent. Mix well and use for analysis.
Column Equilibration: Install the specified column (C18, 150-250 mm × 4.6 mm, 5 µm) in the column oven maintained at 25-30°C. Flush the column with the mobile phase for at least 30 minutes at the operational flow rate (typically 1.0 mL/min for HPLC methods) until a stable baseline is achieved [1] [2].
System Suitability Test: Inject the system suitability solution and ensure that the resolution between this compound and the closest eluting impurity is not less than 2.0. The tailing factor for this compound peak should not be more than 2.0, and the theoretical plates should be not less than 2000. The relative standard deviation (RSD) for peak areas from six replicate injections should not be more than 2.0%.
Sample Analysis: Inject the blank (diluent), standard solution, and sample solutions in duplicate. The injection volume is typically 10 µL for HPLC methods. Record the chromatograms and integrate the peaks. Identify this compound and impurity peaks by comparing their retention times with those of known standards.
Figure 1: Workflow for HPLC analysis of this compound and its impurities
Forced degradation studies are conducted to establish the stability-indicating nature of the analytical method and to identify likely degradation products. These studies involve subjecting the drug substance to harsh stress conditions beyond normal accelerated stability study conditions to generate meaningful degradation. The stress conditions typically include acid and base hydrolysis, oxidative stress, thermal degradation, and photolytic degradation as per ICH guidelines. After exposure to each stress condition, the samples are analyzed using the developed HPLC method to assess the separation of degradation products from the main peak and from each other.
The forced degradation protocol should aim to achieve approximately 5-20% degradation of the active pharmaceutical ingredient to avoid secondary degradation phenomena. The mass balance for each stress condition should be calculated to demonstrate the accuracy and completeness of the analytical method. Additionally, degradation products formed under various stress conditions should be characterized using techniques such as LC-MS and NMR to understand the degradation pathways and to assess the potential toxicological concerns of the degradation products.
Figure 2: Workflow for forced degradation studies of this compound
Table 3: Typical forced degradation conditions and results for this compound
| Stress Condition | Experimental Conditions | % Degradation | Major Degradation Products Formed | Mass Balance |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1N HCl, 70°C, 24 hours | ~5-15% | 1 major degradant | ~95-100% |
| Base Hydrolysis | 0.1N NaOH, 70°C, 24 hours | ~10-20% | 3 major degradants | ~95-100% |
| Oxidative Stress | 3% H₂O₂, 70°C, 24 hours | ~5-15% | Not specified | ~95-100% |
| Thermal Degradation | 105°C, 24 hours | <5% | No significant degradation | ~98-102% |
| Photolytic Stress | UV light (200-300 nm), 24 hours | <5% | No significant degradation | ~98-102% |
| Neutral Hydrolysis | Water, 70°C, 24 hours | <5% | No significant degradation | ~98-102% |
Acid Degradation Study: Transfer about 50 mg of this compound into a 50 mL volumetric flask. Add 2.0 mL of 0.1N hydrochloric acid and allow to stand at room temperature for 30 minutes. Then heat the solution at 70°C for 24 hours in a sealed container. After the stress period, cool to room temperature, neutralize with 2.0 mL of 0.1N sodium hydroxide, and dilute to volume with the mobile phase. Analyze immediately by HPLC [1] [2].
Base Degradation Study: Transfer about 50 mg of this compound into a 50 mL volumetric flask. Add 2.0 mL of 0.1N sodium hydroxide and allow to stand at room temperature for 30 minutes. Then heat the solution at 70°C for 24 hours in a sealed container. After the stress period, cool to room temperature, neutralize with 2.0 mL of 0.1N hydrochloric acid, and dilute to volume with the mobile phase. Analyze immediately by HPLC [1] [2].
Oxidative Degradation Study: Transfer about 50 mg of this compound into a 50 mL volumetric flask. Add 2.0 mL of 3% hydrogen peroxide solution and allow to stand at room temperature for 30 minutes. Then heat the solution at 70°C for 24 hours in a sealed container. After the stress period, cool to room temperature and dilute to volume with the mobile phase. Analyze immediately by HPLC [1] [2].
Photolytic Degradation Study: Spread a thin layer of this compound powder in a petri dish and expose to UV light (200-300 nm) in a photostability chamber for 24 hours. The total illumination should be not less than 200 W·h/m² for UV and 1.2 million lux·h for visible light as per ICH option 2. After exposure, prepare the sample solution at appropriate concentration using the standard method and analyze by HPLC [1] [2].
Thermal Degradation Study: Place this compound powder in a glass vial and store in a stability chamber at 105°C for 24 hours. After the stress period, allow to cool to room temperature in a desiccator. Prepare the sample solution at appropriate concentration using the standard method and analyze by HPLC [1] [2].
The structural characterization of this compound impurities is essential for understanding degradation pathways and potential toxicological concerns. Recent studies have identified and characterized eleven process-related impurities in this compound drug substance using advanced analytical techniques. These impurities were thoroughly investigated using ESI-LC-MS, 1H NMR, and 13C NMR spectroscopic techniques. Plausible fragmentation pathways were proposed for each impurity to ascertain their structures, providing valuable insights for process optimization and control [4].
A separate UPLC-PDA study coupled with ESI-MS detection identified twelve degradation products under various stress conditions and elucidated their degradation mechanisms. This comprehensive approach helps in distinguishing between process-related impurities and degradation-induced impurities, which is critical for developing appropriate control strategies. The identification of these impurities allows for the establishment of meaningful specifications and analytical control methods to ensure drug product quality throughout its shelf life [3].
Table 4: Characterized impurities of this compound
| Impurity ID | Molecular Formula | Molecular Weight | CAS Number | Type |
|---|---|---|---|---|
| Impurity 1 | C17H16ClFO3 | 322.8 | 1551444-36-0 | Process-related |
| Impurity 2 | C15H12ClFO3 | 294.7 | 680610-70-2 | Process-related |
| Impurity 3 | C16H14ClFO4 | 324.7 | 949465-79-6 | Process-related |
| Impurity 4 | C23H23ClFNO5 | 447.9 | 697761-98-1 | Process-related |
| Impurity 5 | C25H27ClFNO5 | 475.94 | 949465-91-2 | Process-related |
| Other Impurities | Various | 304.8 - 671.5 | Not assigned | Process-related/Degradants |
The analytical methods for this compound and its impurities have been comprehensively validated according to ICH guidelines Q2(R1) to demonstrate they are suitable for their intended purpose. The validation parameters typically include specificity, linearity, accuracy, precision, detection limit, quantification limit, robustness, and system suitability. The specificity of the method is established through forced degradation studies, demonstrating separation of degradation products from the main peak and from each other, thus proving the stability-indicating capability of the method.
The linearity of the method is evaluated over the specified range, which should encompass the expected concentrations from the quantification limit to at least 120% of the test concentration. The accuracy is determined through recovery studies by spiking known amounts of impurities into the drug substance or product and calculating the percentage recovery. The precision of the method is established at multiple levels, including repeatability (method precision) and intermediate precision (ruggedness). The robustness of the method is evaluated by deliberate variations of critical method parameters such as mobile phase composition, pH, flow rate, and column temperature.
The development and validation of stability-indicating HPLC methods for the analysis of this compound and its impurities are essential for ensuring the quality, safety, and efficacy of this important antiretroviral drug. The methods described in these application notes provide reliable and reproducible means for quantifying this compound and its related substances in both bulk drug substance and pharmaceutical dosage forms. The forced degradation studies demonstrate the stability-indicating nature of these methods, while the impurity characterization work provides valuable insights into the degradation pathways of this compound.
These methods are suitable for routine quality control applications as well as for stability studies in pharmaceutical development and manufacturing. The validation data confirm that the methods are specific, accurate, precise, and robust within the specified operational ranges. Implementation of these methods will support regulatory submissions and ensure consistent product quality throughout the drug product lifecycle.
Runja C, et al. A Validated Stability Indicating RP-HPLC Method for the Determination of Emtricitabine, Tenofovir Disoproxil Fumarate, this compound and Cobicistat in Pharmaceutical Dosage Form. J Chromatogr Sci. 2016;54(5):759-764. doi:10.1093/chromsci/bmw004 [1] [5]
Characterization of this compound and Its Related Impurities Using ESI–LC–MS, NMR Techniques, Method Development and Validation of Its Related Substances by HPLC Method. Chromatographia. 2024;87:227-248. doi:10.1007/s10337-024-04314-2 [4]
UPLC-PDA Approach for Simultaneous Quantification of this compound, Tenofovir, Emtricitabine and Cobicistat in Tablets: An MS-ESI Study for Degradation Products. J Chromatogr Sci. 2024;62(8):719-731. doi:10.1093/chromsci/bmad067 [3]
Kapavarapu S, et al. Isocratic Stability Indicating RP-HPLC Method for the Assay of this compound in Pure and in Dosage Forms. Der Pharmacia Lettre. [2]
Harini U, Pawar AKM. A Validated Stability Indicating LC-MS Compatible RP-HPLC Assay and Dissolution Methods for Marketed Formulation Stribild. JDDT. 2018;8(6). doi:10.22270/jddt.v8i6.2037 [6]
This compound EP Impurities & USP Related Compounds. SynThink Chemicals. [7]
Elvitegravir (EVG) is a second-generation integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection [1]. It inhibits the HIV replication cycle by preventing the binding of the integrase-viral DNA complex to host cell DNA, thereby blocking the formation of the HIV-1 provirus [1]. As with all antiretroviral agents, understanding its pharmacokinetic profile is crucial for ensuring therapeutic efficacy and safety.
Diatomaceous Earth (DE) Supported Liquid Extraction is a sample preparation technique that leverages the high surface area and absorptive properties of diatomaceous earth—a porous, amorphous silica material derived from fossilized algae [2]. The principle involves the application of a biological sample (e.g., plasma) to the DE bed. The aqueous sample coats the hydrophilic DE surface. A water-immiscible organic solvent is then passed through the bed, extracting the analytes of interest from the aqueous phase into the organic phase as it flows through. This method offers high and selective recovery with minimal matrix interference [3].
The following table summarizes the key instrumentation and conditions used in the reference method [3].
Table 1: LC-MS/MS Instrumentation and Conditions
| Parameter | Specification |
|---|---|
| Instrument | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |
| Analytical Column | Waters Symmetry C18 (4.6 × 250 mm, 5 μm) |
| Mobile Phase | 20 mM Ammonium formate + 0.05% Trifluoroacetic Acid : Acetonitrile (35:65, v/v) |
| Elution Mode | Isocratic |
| Mass Detection | Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI) |
The sample preparation workflow can be visualized as follows:
The developed method was extensively validated as per standard bioanalytical guidelines. The key validation parameters are summarized below.
Table 2: Summary of Bioanalytical Method Validation Data [3]
| Validation Parameter | Result for this compound |
|---|---|
| Calibration Range | 2 - 5000 ng/mL |
| Regression Coefficient (r²) | > 0.997 |
| Absolute Recovery | 87.31% - 92.18% |
| Intra-day Precision (% RSD) | 1.55% - 7.47% |
| Inter-day Precision (% RSD) | Data conformed to acceptance criteria |
| Accuracy (% Bias) | 0% - 5% |
The validated method was successfully applied to a pharmacokinetic study in healthy rats following a single oral administration of a 15 mg kg⁻¹ dose of this compound boosted with 5 mg kg⁻¹ ritonavir [3]. The sensitivity and specificity of the method allowed for the reliable quantification of this compound concentrations over time, enabling the calculation of key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and t₁/₂.
Elvitegravir is a human immunodeficiency virus integrase strand transfer inhibitor (INSTI) that blocks the integration of viral DNA into the host genome, thereby preventing viral replication. It is formulated as a fixed-dose combination product with other antiretroviral agents for the treatment of HIV-1 infection. The chemical structure of this compound is characterized as 6-(3-chloro-2-fluorobenzyl)-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with a molecular formula of C~23~H~23~ClFNO~5~ and a molecular weight of 447.88 g/mol. This compound exists as a white to pale yellow solid with poor aqueous solubility (less than 0.3 μg/mL in water at 20°C) and a melting point of 92-96°C [1].
Pharmaceutical analysis of related substances is critical for ensuring drug safety and quality, as recommended by the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q3B(R2). These guidelines establish validated analytical procedures for detecting and quantifying impurities and degradation products in active pharmaceutical ingredients (APIs) and finished drug products. The validation of analytical methods for this compound must demonstrate suitable performance characteristics for specificity, accuracy, precision, linearity, range, detection limit, quantification limit, and robustness [1]. This application note provides a detailed protocol for validating an HPLC-UV method for the determination of related substances in this compound, incorporating a Quality by Design (QbD) approach to ensure method robustness and reliability throughout the product lifecycle.
The determination of this compound related substances employs reversed-phase high-performance liquid chromatography with ultraviolet detection (HPLC-UV). The method utilizes a C18 column (250 mm × 4.6 mm, 5 μm particle size) maintained at 40°C. The mobile phase consists of a gradient mixture of solvent A (0.1% v/v orthophosphoric acid in water) and solvent B (acetonitrile) at a flow rate of 1.0 mL/min. The gradient program begins at 40% B, increases linearly to 80% B over 25 minutes, holds at 80% B for 5 minutes, then returns to initial conditions over 2 minutes with a 8-minute re-equilibration period. The injection volume is 20 μL, and detection is performed at 254 nm [1] [2].
Table 1: Chromatographic Conditions for this compound Related Substances Analysis
| Parameter | Specification |
|---|---|
| Column | C18 (250 mm × 4.6 mm, 5 μm) |
| Temperature | 40°C |
| Mobile Phase | Gradient: 0.1% orthophosphoric acid (A) and acetonitrile (B) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 μL |
| Detection Wavelength | 254 nm |
| Run Time | 40 minutes |
The Quality by Design framework was applied to method development as described by the QbD approach for this compound quantification in human plasma. This systematic approach involves defining the analytical target profile, identifying critical method parameters through risk assessment, and conducting design of experiments (DoE) to establish the method design space. Critical process parameters that may affect chromatographic performance include mobile phase composition, pH, column temperature, and flow rate. The QbD approach provides a significant advance over traditional heuristic method development by systematically evaluating and controlling sources of variability, resulting in a more robust and reliable method [3].
The following workflow illustrates the QbD-based method development and validation process:
The method validation for this compound related substances was conducted according to ICH guideline Q2(R1) requirements. The following sections describe the experimental results for each validation parameter.
Specificity was demonstrated by resolving this compound from all potential impurities and degradation products. Forced degradation studies were performed on this compound samples under acidic, basic, oxidative, thermal, and photolytic stress conditions. The method successfully separated all degradation products from the main peak and from each other, with resolution greater than 2.0 between all critical pairs. Peak purity of this compound was confirmed using photodiode array detection, demonstrating that the method is selective and specific for the analysis of this compound and its related substances [1].
Accuracy was determined by spiking known quantities of this compound and its related substances (Impurity-I, Impurity-II, and Impurity-III) into a sample matrix at three concentration levels (50%, 100%, and 150% of the specification limit). The mean recovery for each impurity was calculated and found to be within the acceptance criteria of 90-110%. The results demonstrate that the method is accurate for the quantification of this compound related substances across the specified range [1].
Table 2: Accuracy Results for this compound and Related Substances
| Compound | Spike Level (%) | Mean Recovery (%) | RSD (%) |
|---|---|---|---|
| This compound | 50 | 99.2 | 1.2 |
| 100 | 98.7 | 0.9 | |
| 150 | 101.3 | 1.1 | |
| Impurity-I | 50 | 97.8 | 1.5 |
| 100 | 99.1 | 1.3 | |
| 150 | 102.1 | 1.4 | |
| Impurity-II | 50 | 98.5 | 1.8 |
| 100 | 100.2 | 1.2 | |
| 150 | 99.7 | 1.6 | |
| Impurity-III | 50 | 101.2 | 1.4 |
| 100 | 98.9 | 1.7 | |
| 150 | 100.5 | 1.3 |
Method precision was evaluated by analyzing six independent sample preparations of this compound spiked with 0.5% of each known impurity relative to the target analyte concentration. The relative standard deviation (RSD) for each impurity was calculated and found to be less than 5.0%, meeting the acceptance criteria for precision. Intermediate precision was demonstrated by performing the analysis on different days, with different analysts, and using different instruments. The RSD for the intermediate precision study was also within 5.0%, confirming that the method provides reproducible results under varied conditions [1].
Linearity was established for this compound and its related substances over a concentration range of 25% to 150% of the specification limit. Five concentration levels were prepared for each compound, and the peak responses were recorded. The correlation coefficients (r²) for all compounds were greater than 0.999, demonstrating excellent linearity. The range of the method was established as 25-150% of the specification limit, confirming that the method provides accurate and precise results when the analyte is within this concentration interval [1].
Table 3: Linearity Data for this compound and Related Substances
| Compound | Concentration Range (μg/mL) | Correlation Coefficient (r²) | Slep | Intercept |
|---|---|---|---|---|
| This compound | 10-150 | 0.9998 | 25432.5 | 1254.3 |
| Impurity-I | 0.5-3.0 | 0.9992 | 24561.8 | 98.7 |
| Impurity-II | 0.5-3.0 | 0.9995 | 23145.2 | 87.3 |
| Impurity-III | 0.5-3.0 | 0.9993 | 22876.9 | 102.5 |
The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio approach. The LOD was established as the concentration that produces a signal-to-noise ratio of 3:1, while the LOQ was established as the concentration that produces a signal-to-noise ratio of 10:1. The LOD for this compound and its related substances was found to be approximately 0.05% relative to the target analyte concentration, while the LOQ was approximately 0.15%. The precision at the LOQ concentration was confirmed with an RSD of less than 10% [1].
Robustness was evaluated by deliberately varying key chromatographic parameters, including mobile phase composition (±2%), pH (±0.2 units), column temperature (±2°C), and flow rate (±0.1 mL/min). The system suitability parameters, including resolution, tailing factor, and theoretical plates, remained within acceptable limits under all modified conditions. The resolution between critical pairs remained greater than 2.0, demonstrating that the method is robust for routine use [1].
Standard Solution: Accurately weigh and transfer approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent (acetonitrile:water, 50:50 v/v) to obtain a solution with a concentration of 0.5 mg/mL.
Test Solution: Accurately weigh and transfer approximately 50 mg of this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a solution with a concentration of 0.5 mg/mL.
System Suitability Solution: Prepare a mixture containing this compound and all known impurities at the specification limit (0.5%) to verify resolution and chromatographic performance [1].
Acidic Degradation: Add 1 mL of 0.1 N HCl to 10 mg of this compound in a vial. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute to appropriate concentration with diluent.
Basic Degradation: Add 1 mL of 0.1 N NaOH to 10 mg of this compound in a vial. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute to appropriate concentration with diluent.
Oxidative Degradation: Add 1 mL of 3% hydrogen peroxide to 10 mg of this compound in a vial. Allow to stand at room temperature for 30 minutes. Dilute to appropriate concentration with diluent.
Thermal Degradation: Expose solid this compound to 80°C for 7 days in a stability chamber. Prepare sample solution at appropriate concentration.
Photolytic Degradation: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. Prepare sample solution at appropriate concentration [1].
Before sample analysis, system suitability must be verified. Inject the system suitability solution and evaluate the following parameters:
The following diagram illustrates the complete analytical workflow for this compound related substances testing:
The validation data demonstrates that the HPLC-UV method is suitable and reliable for the determination of related substances in this compound. The method exhibits excellent specificity, accurately quantifying known impurities without interference from the main peak or degradation products. The linearity results with correlation coefficients greater than 0.999 across the specified range indicate a strong mathematical relationship between concentration and detector response, which is essential for accurate quantification of impurities at low levels [1].
The QbD approach to method development provides enhanced understanding of critical method parameters and their effects on chromatographic performance. By establishing a design space through systematic experimentation, the method remains robust even when operational parameters experience minor variations. This is particularly important for quality control laboratories where consistent and reliable performance is required over time and across different instruments and analysts [3].
Validated analytical methods for related substances are essential throughout the drug development lifecycle, from early formulation studies to commercial quality control. The ability to accurately identify and quantify impurities ensures drug product safety and helps establish appropriate specifications. For this compound, which is typically administered as part of fixed-dose combination products, monitoring related substances is particularly important to ensure stability and compatibility with other active ingredients [4] [5].
The method described in this application note can be applied to various scenarios, including:
The HPLC-UV method for determination of this compound related substances has been comprehensively validated in accordance with ICH guidelines Q2(R1) and Q3B(R2). The method demonstrates suitable performance characteristics for specificity, accuracy, precision, linearity, range, detection limit, quantification limit, and robustness. The application of Quality by Design principles during method development provides enhanced method understanding and ensures consistent performance throughout the method lifecycle.
This validated method offers a reliable, accurate, and precise analytical procedure for the quantification of related substances in this compound drug substance and drug products. The method is stability-indicating and can be successfully applied in quality control laboratories for routine analysis and stability studies, ensuring the safety and quality of this compound-containing pharmaceutical products.
The simultaneous quantification of antiretroviral (ARV) agents in biological matrices represents a critical advancement in therapeutic drug monitoring (TDM) and pharmacokinetic research for human immunodeficiency virus (HIV) infection management. Integrase strand transfer inhibitors (InSTIs), including dolutegravir (DTG) and elvitegravir (EVG), have emerged as preferred third agents in combination antiretroviral therapy due to their favorable efficacy and safety profiles [1]. Cobicistat (COBI), a pharmacokinetic enhancer, is frequently co-administered with these drugs to boost their systemic exposure through potent CYP3A4 inhibition [2]. The clinical need for monitoring these agents arises from various scenarios where drug concentrations impact therapeutic outcomes, including suspected drug-drug interactions, altered pharmacokinetics in special populations (pregnancy, renal/hepatic impairment), adherence assessment, and toxicity management [1].
The development of a robust bioanalytical method for simultaneous determination of these ARVs addresses a significant laboratory efficiency challenge. Previously, individual quantification assays required separate runs, larger sample volumes, and extended analytical time, creating practical limitations for clinical implementation. The presented protocol enables researchers to accurately measure therapeutic concentrations of these commonly co-administered antiretroviral agents in a single efficient run, thereby enhancing laboratory workflow while maintaining high analytical standards [1]. This approach is particularly valuable for therapeutic drug monitoring programs and clinical trials investigating drug interactions between boosted regimens.
This protocol utilizes ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) for the simultaneous quantification of dolutegravir, this compound, and cobicistat in human plasma. The method leverages stable isotope-labeled internal standards for each analyte to ensure accurate quantification by compensating for extraction efficiency variations and matrix effects. The analytical approach involves protein precipitation for sample cleanup, chromatographic separation using a reversed-phase C18 column, and detection via electrospray ionization in positive mode with selected reaction monitoring (SRM). The validated method demonstrates excellent analytical performance across clinically relevant concentration ranges with minimal sample volume requirements, making it suitable for both routine TDM and pharmacokinetic research applications [1].
The dot code below illustrates the complete analytical workflow from sample collection to data analysis:
Figure 1: Complete analytical workflow for simultaneous ARV quantification showing sample processing from collection to final reporting.
The sample preparation employs a straightforward protein precipitation technique that provides excellent recovery while minimizing procedural complexity:
Note: For optimal results, process samples in batches that include calibration standards, quality controls, and subject samples. Maintain consistent timing between precipitation and centrifugation across all samples.
The chromatographic separation was optimized to achieve baseline resolution of all analytes with a short run time, enhancing throughput while maintaining analytical integrity:
| Parameter | Specification | Description |
|---|---|---|
| Column | C18 (50 × 2.1 mm, 2.6 μm) | Accucore, Thermo Fisher Scientific |
| Mobile Phase A | 20 mM ammonium formate (pH 3.5) | Buffered with formic acid |
| Mobile Phase B | Acetonitrile | UPLC/MS grade |
| Flow Rate | 1.000 mL/min | Constant throughout analysis |
| Injection Volume | 5 μL | Partial loop with needle wash |
| Autosampler Temperature | 10°C | Maintains sample integrity |
| Column Temperature | 60°C | Enhances separation efficiency |
| Run Time | 10 minutes | Includes re-equilibration [1] |
The following elution gradient provides optimal separation of the target analytes with minimal carryover:
Figure 2: UPLC gradient profile and analyte retention characteristics showing optimal temporal separation for accurate quantification.
The mass spectrometric detection employs heated electrospray ionization (H-ESI) in positive mode with the following optimized source parameters:
The selected reaction monitoring (SRM) transitions were optimized for each analyte and their corresponding internal standards to achieve maximum sensitivity and specificity:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Retention Time (min) |
|---|---|---|---|---|
| Dolutegravir | 420.2 | 276.1 | 25 | 1.2 |
| 13C2H5-Dolutegravir (IS) | 425.2 | 281.1 | 25 | 1.2 |
| This compound | 448.2 | 344.1 | 20 | 0.85 |
| 13C6-Elvitegravir (IS) | 454.2 | 350.1 | 20 | 0.85 |
| Cobicistat | 776.4 | 545.3 | 36 | 0.45 |
| 13C4,2H3-Cobicistat (IS) | 783.4 | 552.3 | 36 | 0.45 |
Table 1: Optimized SRM parameters for the detection of target analytes and their internal standards showing characteristic precursor→product ion transitions.
The method was rigorously validated according to EMA and FDA guidelines for bioanalytical method validation. The results demonstrated excellent performance characteristics across all validation parameters:
| Validation Parameter | Dolutegravir | This compound | Cobicistat |
|---|---|---|---|
| Linear Range | 50-5000 μg/L | 50-5000 μg/L | 5-500 μg/L |
| Lower Limit of Quantification | 50 μg/L | 50 μg/L | 5 μg/L |
| Within-Day Precision (%CV) | 1.2-4.8% | 1.5-4.5% | 1.2-4.8% |
| Between-Day Precision (%CV) | 0.4-4.3% | 1.0-4.2% | 0.4-4.3% |
| Accuracy (%) | 94.1-102.4% | 95.5-101.8% | 94.1-102.4% |
| Extraction Recovery | 95-105% | 92-107% | 90-102% |
| Matrix Effect | Minimal (<15%) | Minimal (<15%) | Minimal (<15%) |
Table 2: Method validation results demonstrating acceptable precision, accuracy, and sensitivity across the validated concentration ranges.
Comprehensive stability evaluations were conducted under various conditions to ensure sample integrity throughout the analytical process:
This validated method has direct application in clinical settings for therapeutic drug monitoring of antiretroviral therapy. The simultaneous quantification of these agents is particularly valuable in:
The method provides valuable tools for investigating pharmacokinetic boosting strategies, particularly relevant for cobicistat, which functions as a potent irreversible CYP3A4 inhibitor. Recent research has explored the application of cobicistat boosting beyond HIV therapy, including:
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| Poor Peak Shape | Column degradation | Replace analytical column; ensure mobile phase pH is optimal |
| Reduced Sensitivity | Source contamination | Clean ion source and cone; check mass calibration |
| Retention Time Shift | Mobile phase composition change | Prepare fresh mobile phases; check gradient program |
| High Background Noise | Contaminated solvents or samples | Use fresh high-purity solvents; ensure clean sample preparation |
| Internal Standard Variation | Improper IS addition | Check IS solution stability; ensure consistent pipetting |
| Calibration Curve Issues | Standard degradation | Prepare fresh stock solutions; check dilution accuracy |
The presented UPLC-MS/MS method provides a robust, accurate, and efficient approach for the simultaneous determination of dolutegravir, this compound, and cobicistat in human plasma. The validated assay demonstrates excellent analytical performance across clinically relevant concentration ranges with minimal sample volume requirements (50 μL). The application of stable isotope-labeled internal standards for each analyte ensures precision and accuracy, while the efficient sample preparation and short chromatographic runtime (10 minutes) make this method highly suitable for high-throughput clinical laboratories.
This protocol addresses a significant need in both HIV clinical management and pharmacological research by enabling comprehensive assessment of drug exposure for these commonly co-administered antiretroviral agents. The method has proven valuable for therapeutic drug monitoring, drug interaction studies, and adherence assessment, ultimately supporting optimized antiretroviral therapy in diverse patient populations. Furthermore, the principles of this assay can be extended to investigate pharmacokinetic boosting strategies across therapeutic areas, highlighting its broad applicability in clinical pharmacology.
Elvitegravir (EVG) is a first-generation HIV-1 integrase strand transfer inhibitor (INSTI) that has demonstrated significant efficacy in antiretroviral therapy (ART). As part of combination regimens, EVG plays a crucial role in suppressing viral replication by preventing the integration of viral DNA into the host genome. Therapeutic drug monitoring (TDM) of antiretroviral agents is essential for optimizing clinical outcomes, particularly in special populations and for assessing medication adherence. Dried blood spot (DBS) sampling has emerged as a valuable alternative to conventional plasma sampling due to its minimal invasiveness, simplified storage and transportation requirements, and reduced biohazard risk. These advantages make DBS sampling particularly suitable for large-scale clinical trials, remote sample collection, and pediatric populations [1].
The development of robust bioanalytical methods for quantifying EVG in DBS samples is crucial for supporting pharmacokinetic studies and routine therapeutic drug monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the requisite sensitivity, specificity, and throughput for reliable determination of EVG concentrations in biological matrices. This document provides detailed application notes and experimental protocols for the determination of EVG in DBS samples using LC-MS/MS, based on established methodologies with appropriate validation according to regulatory guidelines [1] [2].
The LC-MS/MS method for determination of EVG in DBS samples provides a selective and sensitive approach for quantifying this antiretroviral agent in biological samples. The method was developed and validated over a calibration range of 10-2000 ng/mL, encompassing therapeutically relevant concentrations observed in clinical practice. This analytical technique offers significant advantages over traditional plasma-based methods, including minimal sample volume requirements (25 μL of whole blood), simplified sample collection, and streamlined processing procedures [1].
EVG is typically administered as part of a fixed-dose combination with cobicistat (COBI), a pharmacokinetic enhancer that inhibits CYP3A4-mediated metabolism of EVG. The method described herein specifically addresses the quantification of EVG; however, it can be adapted to include COBI and other antiretroviral agents such as tenofovir (TFV) and emtricitabine (FTC) for comprehensive therapeutic drug monitoring. The isocratic chromatographic separation and mass spectrometric detection provide excellent analyte specificity with a total run time of only 4 minutes, making this method suitable for high-throughput applications [1] [2].
Table 1: Key Method Characteristics for this compound Determination in DBS
| Parameter | Specification |
|---|---|
| Analytical Technique | LC-MS/MS with ESI+ |
| Calibration Range | 10-2000 ng/mL |
| Sample Volume | 25 μL whole blood |
| Extraction Technique | Methanol with sonication |
| Chromatography | Reversed-phase (C18), isocratic |
| Mobile Phase | 0.1% FA in water: 0.1% FA in ACN (45:55, v/v) |
| Flow Rate | 0.25 mL/min |
| Retention Time | ~2.0 minutes |
| Run Time | 4 minutes |
| LLOQ | 10 ng/mL |
The chromatographic separation is performed using reversed-phase chromatography with a Restek Pinnacle DB Biphenyl column (2.1 mm × 50 mm, 5 μm particle size) maintained at ambient temperature. The method utilizes an isocratic elution with a mobile phase consisting of 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B) in a ratio of 45:55 (v/v). The flow rate is maintained at 0.25 mL/min with an injection volume of 10 μL. The total run time is 4 minutes, with EVG eluting at approximately 2.0 minutes. This isocratic approach provides excellent reproducibility and minimizes equilibration time between injections [1].
Alternative chromatographic conditions have been reported for the simultaneous determination of EVG with other antiretroviral agents. Some methods employ gradient elution for the analysis of multiple drug classes, which may be preferable when analyzing EVG alongside other antiretrovirals with differing polarities. For instance, a validated UPLC-MS/MS method for 15 antiretroviral agents utilizes a gradient with 2 mM ammonium formate with 0.1% formic acid and acetonitrile with 0.1% formic acid, achieving separation within 4.2 minutes [3].
Mass spectrometric detection is performed using a triple quadrupole instrument equipped with an electrospray ionization (ESI) source operated in positive ion mode. Detection is achieved through multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for EVG and the internal standard. The MS parameters should be optimized for maximum sensitivity and stability, typically including:
Table 2: MRM Transitions and Mass Spectrometric Parameters for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (V) |
|---|---|---|---|---|---|
| This compound | 448.2 | 344.1 | 100 | 80 | 30 |
| d6-Elvitegravir (IS) | 454.2 | 350.1 | 100 | 80 | 30 |
The mass transitions monitor the characteristic fragmentation of EVG, providing high specificity for quantification. The retention time consistency and peak shape should be monitored throughout the analysis to ensure method reliability [1] [2].
The LC-MS/MS method for determination of EVG in DBS has been comprehensively validated according to FDA bioanalytical method validation guidelines. The validation parameters demonstrate that the method is reliable for the quantification of EVG in DBS samples.
Selectivity was evaluated by analyzing six different sources of blank human blood spotted on DBS cards. No significant interference was observed at the retention times of EVG or the internal standard, confirming the method specificity. The peak areas in blank samples were less than 20% of the LLOQ for EVG, meeting acceptance criteria for selectivity [1].
The method demonstrates linear response over the concentration range of 10-2000 ng/mL for EVG. Calibration curves were established using eight non-zero concentrations, with correlation coefficients (r²) exceeding 0.997. The lower limit of quantification (LLOQ) was established at 10 ng/mL, with accuracy and precision within ±20% of the nominal concentration, providing adequate sensitivity for monitoring trough concentrations during therapeutic drug monitoring [1].
Intra-assay and inter-assay precision and accuracy were evaluated using quality control samples at four concentration levels (LLOQ, LQC, MQC, and HQC). The results demonstrated that the method is both precise and accurate for the quantification of EVG in DBS samples.
Table 3: Precision and Accuracy Data for this compound in DBS
| QC Level | Nominal Concentration (ng/mL) | Intra-assay Precision (%CV) | Intra-assay Accuracy (%RE) | Inter-assay Precision (%CV) | Inter-assay Accuracy (%RE) |
|---|---|---|---|---|---|
| LLOQ | 10 | <15% | -8.89 to -0.49 | <15% | Within ±15% |
| LQC | 30 | <15% | -8.89 to -0.49 | <15% | Within ±15% |
| MQC | 900 | <15% | -8.89 to -0.49 | <15% | Within ±15% |
| HQC | 1800 | <15% | -8.89 to -0.49 | <15% | Within ±15% |
Extraction recovery was evaluated by comparing the peak areas of extracted QC samples with those of post-extraction spiked samples at corresponding concentrations. The recovery for EVG was consistent and reproducible across the QC levels. Matrix effects were assessed by comparing the peak areas of standards prepared in mobile phase with those prepared in extracted blank matrix from six different sources. No significant matrix suppression or enhancement was observed for EVG, with matrix factors ranging from 0.95 to 1.05 and %CV <15% [1].
Stability of EVG in DBS was evaluated under various storage and handling conditions:
EVG demonstrated acceptable stability (<15% deviation from nominal concentrations) under all tested conditions, supporting the reliability of DBS sampling for clinical and pharmacokinetic studies [1].
The following diagram illustrates the complete experimental workflow for the determination of this compound in dried blood spots using LC-MS/MS:
Diagram 1: Experimental workflow for determination of this compound in dried blood spots using LC-MS/MS
The validated LC-MS/MS method for determination of EVG in DBS samples has diverse applications in drug development and clinical research:
Therapeutic Drug Monitoring: The method enables routine monitoring of EVG concentrations in HIV-infected patients to ensure therapeutic levels are maintained and to assess adherence to prescribed regimens. The simplified sample collection facilitates TDM in remote settings and special populations [1] [3].
Pharmacokinetic Studies: DBS sampling is particularly valuable for intensive pharmacokinetic profiling, especially in pediatric populations where blood volume is limited. The method has been successfully applied to characterize the pharmacokinetic profile of EVG, including parameters such as AUC, C~max~, T~max~, and t~1/2~ [1].
Adherence Assessment: Monitoring EVG concentrations in DBS provides an objective measure of medication adherence, which is crucial for long-term virologic suppression and preventing the development of drug-resistant HIV strains [1].
Hepatic Impairment Studies: EVG is primarily metabolized hepatically via CYP3A4 and UGT1A1/3 enzymes. The DBS method can be utilized to evaluate EVG pharmacokinetics in patients with hepatic impairment, informing appropriate dose adjustments in this special population [4] [5].
Drug-Drug Interaction Studies: The method supports the assessment of pharmacokinetic interactions between EVG and concomitant medications, which is particularly important given EVG's susceptibility to interactions due to its metabolic profile and the co-administration with pharmacokinetic enhancers like cobicistat [4] [5].
Hematocrit Effect: While DBS methods are generally susceptible to hematocrit effects, the validated method demonstrated non-significant effects on quantification at hematocrit levels ranging from 35% to 70%. For samples outside this range, additional validation is recommended [1].
Spot Homogeneity: To ensure representative sampling, punch from the center of the DBS and maintain consistent spotting technique. Visual inspection of spots for uniformity is recommended before punching.
Carryover: Monitor carryover by injecting blank samples after high-concentration calibrators or QCs. If significant carryover is observed, implement additional wash steps in the autosampler needle wash program.
Ion Suppression: Although the method demonstrated minimal matrix effects, periodically assess ion suppression by post-column infusion of analytes during the injection of extracted blank matrix.
Chromatographic Performance: If peak shape deteriorates or retention times shift, consider replacing the guard column or analytical column. The biphenyl chemistry provides excellent retention and separation for EVG [1] [2].
The LC-MS/MS method for determination of EVG in DBS represents a robust, sensitive, and reproducible approach for quantifying this important antiretroviral agent in biological samples. The method validation data confirm that it meets regulatory standards for bioanalytical methods, while the DBS sampling approach offers practical advantages for clinical and research applications. The detailed protocols provided in this document enable implementation of this method in laboratory settings supporting drug development and therapeutic drug monitoring programs for HIV-infected patients.
Elvitegravir (EVG) is a prominent HIV-1 integrase strand transfer inhibitor widely used in combination antiretroviral therapy for the treatment of HIV-1 infection. As a potent antiretroviral agent, this compound specifically targets the HIV integrase enzyme, effectively blocking the integration of viral DNA into the host genome. The chemical structure of this compound (C₂₃H₂₃ClFNO₅) features a quinoline core substituted with a fluorobenzyl group and a hydroxyalkyl side chain, which confers its pharmacological activity. [1] [2]
In pharmaceutical development, comprehensive impurity profiling is crucial for ensuring drug safety, efficacy, and quality. Impurities in active pharmaceutical ingredients (APIs) can arise from various sources including synthetic intermediates, reaction by-products, degradation products, and isomeric variants. These impurities may potentially affect the therapeutic profile of the drug product, making their identification and characterization essential for regulatory compliance and quality control. Recent advances in analytical technologies have enabled more precise structural elucidation of these impurities, supporting the development of robust quality standards for this compound-based pharmaceutical formulations. [3] [4]
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful technique for the structural elucidation of this compound and its related impurities. Both ¹H NMR and ¹³C NMR provide comprehensive information about the molecular framework, functional groups, and stereochemical properties of impurities. The technique enables researchers to determine carbon-hydrogen connectivity through 2D experiments such as COSY, HSQC, and HMBC, which are particularly valuable for distinguishing isomeric impurities and confirming substitution patterns on the quinoline core and benzyl substituents. [3]
For impurity characterization, NMR analysis typically involves comparing the spectral data of isolated impurities with that of the parent this compound compound. Chemical shift variations, particularly in protons adjacent to substitution sites, provide crucial evidence for structural modifications. The integration of NMR with mass spectrometric data allows for complete structural assignment, including the differentiation of positional isomers and stereoisomers that may arise during synthesis or storage. [3] [4]
Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS) represents another fundamental technique in impurity profiling, offering high sensitivity and selectivity for detecting and identifying trace-level impurities. The electrospray ionization process efficiently generates protonated molecules [M+H]⁺ for this compound and its impurities, which are subsequently fragmented to provide structural information through tandem mass spectrometry. [3] [5]
The characteristic fragmentation patterns observed in ESI-LC-MS analysis facilitate the identification of impurity structures, particularly when reference standards are unavailable. For this compound, the predominant fragmentation pathway involves cleavage of the quinoline-carboxylic acid moiety, yielding key product ions that provide insights into structural modifications. LC-MS analysis typically employs reverse-phase chromatography with trifluoroacetic acid or formic acid modifiers in the mobile phase to achieve optimal separation of this compound and its related substances prior to mass spectrometric detection. [3] [6] [5]
Table 1: Mass Spectrometry Parameters for this compound and Selected Impurities
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentation Pathway |
|---|---|---|---|
| This compound | 448.2 | 344.1 | Loss of hydroxyalkyl side chain |
| Impurity A | 475.9 | - | Ethyl ester variant |
| Impurity B | 324.7 | - | Demethylated carboxylic acid |
| Impurity C | 461.9 | - | Methyl analog |
A stability-indicating HPLC method has been developed specifically for the separation and quantification of this compound and its eleven process-related impurities. The method employs a simple gradient separation with mobile phases consisting of (A) 0.1% trifluoroacetic acid in water and (B) 0.1% trifluoroacetic acid in acetonitrile. This mass spectrometric compatible mobile phase composition enables direct coupling with ESI-MS detection for impurity identification without the need for sample reparation or desalting. [3]
The chromatographic method has been validated according to International Conference on Harmonisation (ICH) guidelines, demonstrating specificity, accuracy, precision, linearity, and robustness. The validation parameters include:
Table 2: HPLC Method Validation Parameters for this compound Impurity Analysis
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Specificity | No interference from blank | Peak purity > 0.99 |
| Linearity Range | LOQ - 120% | R² > 0.99 |
| Accuracy | 95-105% recovery | Within 95-105% |
| Precision (Repeatability) | %RSD < 2.0 | %RSD < 5.0 |
| LOD | 0.005-0.015% | Signal-to-noise ≥ 3 |
| LOQ | 0.015-0.045% | Signal-to-noise ≥ 10 |
Comprehensive stress studies have been conducted to evaluate the inherent stability of this compound and to identify potential degradation products. These studies include exposure to acidic, basic, oxidative, thermal, and photolytic conditions according to ICH recommendations. The stress testing results indicate that all eleven characterized impurities are primarily process-related rather than degradation products, providing valuable information for quality control strategy implementation. [3]
The HPLC method effectively separates and quantifies these impurities in drug substance samples from multiple manufacturers, demonstrating its applicability as a quality assessment tool for commercial this compound. The method's capability to distinguish between process impurities and degradation products enables manufacturers to implement targeted process improvements and establish appropriate storage conditions to maintain product quality throughout the shelf life. [3]
This compound impurities can be categorized into several classes based on their origin and structural characteristics:
The structural diversity of these impurities necessitates sophisticated analytical approaches for complete characterization, particularly for isomeric impurities that may exhibit similar chromatographic and spectrometric properties. [3]
Structural characterization studies have identified eleven primary impurities of this compound, with their structures confirmed through complementary application of NMR and ESI-LC-MS techniques. Notable impurities include:
Table 3: Structural Characteristics of Key this compound Impurities
| Impurity | Molecular Formula | Molecular Weight | Structural Feature | CAS Number |
|---|---|---|---|---|
| This compound | C₂₃H₂₃ClFNO₅ | 447.89 | Parent compound | 697761-98-1 |
| Ethyl Ester Intermediate | C₂₅H₂₇ClFNO₅ | 475.94 | Ethyl ester at C3 | 949465-91-2 |
| Carboxylic Acid Intermediate | C₁₆H₁₄ClFO₄ | 324.73 | Demethylated acid | 949465-79-6 |
| Ketone Intermediate | C₁₇H₁₆ClFO₃ | 322.76 | Acetyl precursor | 1551444-36-0 |
| Benzophenone Intermediate | C₁₅H₁₂ClFO₃ | 294.71 | Dichloro analog | 680610-70-2 |
Proper sample preparation is critical for accurate impurity profiling of this compound:
Standard Solution Preparation: Dissolve accurately weighed this compound reference standard in an appropriate solvent (typically methanol or acetonitrile) to obtain a concentration of approximately 1 mg/mL. [6]
Test Solution Preparation: Prepare the this compound test sample at a concentration of 5 mg/mL using the same solvent as the standard solution. [3]
System Suitability Solution: Mix equal volumes of standard and test solutions to ensure adequate separation resolution between this compound and its closest eluting impurity. [3]
Forced Degradation Studies:
Chromatographic separation of this compound and its impurities is performed using the following conditions:
Mass spectrometric detection for impurity identification is conducted with these parameters:
Structural elucidation of isolated impurities is performed using NMR spectroscopy:
The following diagram illustrates the comprehensive workflow for the structural characterization of this compound impurities:
Figure 1: Experimental Workflow for Structural Characterization of this compound Impurities
The comprehensive impurity profiling methodology for this compound serves critical roles in pharmaceutical quality control and regulatory compliance. The developed HPLC method has been successfully applied to assess the comparative quality of this compound drug substance from different manufacturers, demonstrating its utility as a quality assessment tool for marketed products. This application is particularly valuable for generic drug development and post-market surveillance, ensuring consistent product quality across different manufacturers. [3]
Regulatory guidelines such as the ICH Q3A-Q3D series mandate the identification, qualification, and control of impurities in drug substances and products. The analytical approaches described herein directly support compliance with these requirements by providing validated methods for impurity detection and characterization at levels below the identification threshold (typically 0.10%). The thorough characterization of eleven process-related impurities establishes a comprehensive impurity reference library that facilitates ongoing quality monitoring and investigation of atypical profiles in commercial batches. [3] [4]
Beyond drug substance characterization, LC-MS methods for this compound have been adapted for bioanalytical applications including therapeutic drug monitoring and pharmacokinetic studies. These methods typically employ simplified sample preparation approaches such as protein precipitation or liquid-liquid extraction, with enhanced sensitivity to measure this compound concentrations in biological matrices. [6] [2]
Recent advancements include the development of dried blood spot (DBS) methods for simultaneous determination of this compound in combination with other antiretrovirals such as tenofovir, emtricitabine, and rilpivirine. These methods offer practical advantages for sample collection, storage, and transportation, particularly in resource-limited settings. The DBS method has demonstrated good agreement with conventional plasma methods, supporting its application as an alternative sampling approach for therapeutic drug monitoring and adherence assessment. [6]
The structural characterization of this compound impurities using complementary analytical techniques including NMR and ESI-LC-MS provides a comprehensive approach to pharmaceutical impurity profiling. The detailed protocols presented in this application note enable complete structural elucidation of process-related impurities and degradation products, supporting drug development, quality control, and regulatory compliance activities.
The integrated analytical strategy combining separation science with structural analysis techniques offers a robust framework for impurity identification and quantification. The validated HPLC method with mass-compatible mobile phases facilitates direct correlation between chromatographic peaks and chemical structures, significantly enhancing the efficiency of impurity profiling workflows.
As this compound continues to be an important component of combination antiretroviral therapy, these analytical methods will play a crucial role in ensuring the ongoing quality, safety, and efficacy of pharmaceutical products containing this active ingredient. The approaches described herein may also serve as a model for impurity profiling of other complex drug substances in the antiretroviral class and beyond.
This compound is primarily metabolized by the hepatic cytochrome P450 enzyme CYP3A4 [1] [2]. To enable once-daily dosing and ensure therapeutic exposure, it must be co-administered with a pharmacokinetic enhancer ("booster")—either ritonavir or cobicistat—which are potent CYP3A4 inhibitors [1]. This boosting mechanism increases this compound's plasma concentrations and prolongs its elimination half-life to approximately 9.5 hours [1].
The trough concentration (C~trough~) is the pharmacokinetic parameter best associated with this compound's antiviral activity. When boosted, it achieves trough concentrations about 6- to 10-fold above the protein binding-adjusted IC~95~ (45 ng/mL) for wild-type HIV-1 [1].
Coadministration of boosted this compound with drugs that induce CYP3A4 is problematic. Inducers accelerate the metabolism of this compound, reducing its plasma concentrations and increasing the risk of virologic failure and the development of resistance [3].
The table below lists common CYP3A4 inducers and the recommended management strategies for co-administration with boosted this compound.
| CYP3A4 Inducer | Effect on this compound | Recommended Management | Primary Evidence/Mechanism |
|---|
| Rifampin Apalutamide Enzalutamide Mitotane | Substantially decreases plasma concentrations | Avoid coadministration [3]. | Strong CYP3A4 induction; predicted or observed significant loss of efficacy [3]. | | Carbamazepine Phenobarbital Phenytoin Dabrafenib | Decreases plasma concentrations | Avoid coadministration [3]. | CYP3A induction leading to decreased this compound concentrations [3]. | | Bosentan Efavirenz Nevirapine Etravirine Dexamethasone Modafinil | Decreases plasma concentrations | Avoid coadministration [3]. | CYP3A induction; may also impact booster levels (ritonavir/cobicistat) [3]. | | Rifabutin | Alters concentrations | Requires dose adjustment of rifabutin. No this compound dose change [1]. | Interaction with the ritonavir/cobicistat booster; consistent with other boosted regimens [1]. |
For researchers designing studies or troubleshooting interactions, the following methodologies and considerations are critical.
The definitive understanding of this compound's interactions was built through clinical drug-drug interaction (DDI) studies [1]. A standard protocol involves:
Before clinical studies, in vitro systems can predict interaction potential.
The diagram below illustrates the core metabolic pathway of this compound and the site of action for CYP3A4 inducers and inhibitors.
Q1: A clinical study subject co-administered this compound with a strong CYP3A4 inducer showed sub-therapeutic this compound levels. What is the immediate protocol?
Q2: In a drug development program, how can we preemptively manage the interaction risk of a new chemical entity (NCE) with this compound?
Q3: Why is the boosting agent (Cobicistat/Ritonavir) central to this interaction? The boosters are strong CYP3A4 inhibitors. When you add a CYP3A4 inducer, it creates a "push-pull" scenario: the inducer tries to increase CYP3A4 activity, while the booster tries to suppress it. The net effect is a complex interaction that often results in reduced levels of both this compound and the booster itself, leading to a loss of virologic control [1] [3].
What is the primary molecular rationale for EVG's activity against the Y143R mutant? Structural studies indicate that RAL forms a critical π–π stacking interaction with the tyrosine at position 143 (Y143) of the HIV-1 integrase. The Y143R mutation disrupts this interaction, leading to RAL resistance. EVG, however, does not rely on this interaction with Y143 for binding, allowing it to maintain activity against this mutant [1].
Which RAL resistance mutations do confer cross-resistance to EVG? The primary RAL resistance pathways involving mutations at integrase positions Q148 and N155 (especially when Q148 is combined with G140S) typically confer high-level cross-resistance to EVG [1] [2].
How common is integrase inhibitor resistance? A 2024 study (ROSETTA registry) found that major integrase resistance mutations were detected in about 26% of people experiencing treatment failure with a second-generation integrase inhibitor (like dolutegravir). Resistance was more likely in those with prior antiretroviral treatment experience and prior exposure to first-generation INSTIs like RAL and EVG [3].
What is the recommended first step upon suspected virologic failure? For confirmed virologic failure (HIV RNA ≥200 copies/mL), genotypic resistance testing should be performed, ideally while the patient is still on the failing regimen or within 4 weeks of discontinuation [4] [5].
The following protocols are adapted from the pivotal study that characterized EVG's activity against RAL-resistant mutants [1].
This protocol assesses a compound's ability to inhibit integrase function in a cell-free system.
This protocol measures the antiviral activity of compounds against mutant viruses in a cellular context.
The table below summarizes key quantitative findings from the referenced study, illustrating the differential resistance profiles [1].
Table 1: Experimentally Determined Resistance Profiles of Key Integrase Mutants
| Integrase Mutant | Fold-Change in RAL IC₅₀ | Fold-Change in EVG IC₅₀ | Cross-Resistance Status |
|---|---|---|---|
| Wild-Type | 1 (Reference) | 1 (Reference) | None |
| Y143R | High | ~2-fold | No; EVG remains active |
| N155H | Intermediate | Intermediate | Yes |
| G140S + Q148H | High | ~1000-fold | Yes |
The diagram below illustrates the molecular mechanism behind the differential cross-resistance between RAL and EVG.
| Method Type | Analytes Simultaneously Quantified | Key Chromatographic Conditions | Application & Relevant Findings |
|---|
| RP-HPLC (UV) [1] | this compound, Cobicistat, Emtricitabine, Tenofovir | Column: ODS C18 Mobile Phase: Phosphate buffer (pH 2.5):ACN (55:45) Detection: 250 nm | Tablet dosage form; validated stability-indicating method; drugs were degraded under stress conditions (acid, base, oxidation) and resolved from degradation products [1]. | | LC-MS/MS [2] | this compound, Dolutegravir, Cobicistat | Column: XBridge C18 Mobile Phase: A: 0.1% Formic acid; B: Methanol with 0.1% Formic acid (Gradient) Detection: MS/MS | Human plasma; liquid-liquid extraction; high sensitivity and specificity; minimal interference due to MS detection [2]. | | HPLC-UV [3] | 9 ARVs (including this compound)* | Column: XBridge C18 Mobile Phase: A: Acetonitrile; B: 50 mM Acetate buffer, pH 4.5 (Gradient) Detection: 260 nm & 305 nm | Human plasma; solid-phase extraction; two separate calibration curves due to co-elution of some drugs [3]. |
Note:* The HPLC-UV method for 9 antiretrovirals (ARVs) in [3] does not explicitly list this compound in its validated set, but it represents a common approach for analyzing complex drug combinations similar to those containing this compound.
Here are the detailed methodologies for the two most relevant methods that explicitly quantify this compound.
This method is suitable for analyzing this compound in fixed-dose combination tablets and can separate the drugs from their degradation products.
Chromatographic Conditions:
Sample Preparation:
Validation Highlights:
This method is designed for bioanalysis, offering high sensitivity and specificity, which is crucial for resolving interference from complex biological matrices.
Chromatographic Conditions:
Sample Preparation (Liquid-Liquid Extraction):
Validation Highlights:
Based on the methodologies, here are answers to common interference issues.
Q1: What is the first thing to check if I suspect interference in my HPLC-UV method?
Q2: How can I resolve interference from the complex plasma matrix?
Q3: My LC-MS/MS method shows high background or signal suppression. What should I do?
To help visualize the decision-making process for troubleshooting, the following diagram outlines a logical workflow.
Understanding the stability of this compound under various stress conditions is the first step in developing a robust analytical method. The table below summarizes its behavior as reported in the literature.
| Stress Condition | Degradation Observed | Key Findings & Identified Products |
|---|---|---|
| Acid Hydrolysis | Significant degradation observed [1] | -- |
| Base Hydrolysis | Significant degradation observed [1] | -- |
| Oxidative Stress | Stable (No significant degradation) [1] | -- |
| Photolytic Stress | Stable (No significant degradation) [1] | -- |
| Thermal Stress | Stable (No significant degradation) [1] | -- |
Note on Degradation Products: While the foundational study confirms this compound's susceptibility to acid and base hydrolysis, it does not characterize the specific degradation products [1]. A commercial supplier lists multiple this compound impurities and related compounds, which include both synthetic intermediates and degradation products [2]. This indicates that several potential degradation species are known and available as reference standards for method development.
Here are two validated chromatographic methods suitable for the separation and quantification of this compound and its related substances.
This method is suitable for the quantitative estimation of this compound in bulk and tablet dosage forms [1].
This method is essential for identifying and characterizing unknown degradation products due to its superior sensitivity and specificity [3].
The following diagram outlines the core workflow for developing and troubleshooting a stability-indicating method for this compound, integrating the techniques discussed above.
Here are answers to frequently asked questions that may arise during experimentation.
Q1: My HPLC method cannot separate this compound from a key degradation product. What should I do?
Q2: I need structural confirmation of a degradation product. What is the best approach?
Q3: How does ethanol exposure affect the stability and metabolism of this compound?
The table below compares two established LC-MS/MS methods for determining elvitegravir concentration in human plasma.
| Method Attribute | Method 1: Simultaneous Assay for EVG & Rilpivirine [1] | Method 2: Multi-Drug UPLC-MS/MS Assay [2] |
|---|---|---|
| Analytes | This compound (EVG) & Rilpivirine (RPV) | This compound, Raltegravir, Dolutegravir, Etravirine, Nevirapine |
| Sample Volume | 100 µL | 50 µL |
| Preparation Technique | Protein Precipitation (PPT) | Protein Precipitation (PPT) |
| Precipitation Solvent | Acetonitrile | Acetonitrile (containing internal standards) |
| Specific Details | Supernatant diluted 1:1 with 20mM ammonium acetate/MeOH (50:50) | Supernatant evaporated to dryness & reconstituted in solvent |
| Calibration Range | 50 - 5,000 ng/mL for EVG | 50 - 10,000 ng/mL for EVG |
| Key Advantage | Simplicity and speed; stable under various conditions [1] | High-throughput, multi-analyte panel in one run [2] |
Here is a step-by-step protocol for the simultaneous quantification of this compound and rilpivirine, which can serve as a robust standard operating procedure [1].
Protocol: Liquid-Liquid Extraction for Plasma Sample Preparation [3]
FAQ 1: What are the common causes of poor analyte recovery in protein precipitation?
FAQ 2: How should I handle unexpected low sensitivity or signal in my assay?
FAQ 3: Are there modern, greener alternatives to traditional sample preparation?
Yes, several microextraction techniques are gaining traction in bioanalysis for their minimal solvent use and efficiency. While not yet widely reported for this compound in the searched literature, they are promising for future method development [3].
The following diagram illustrates the logical workflow for developing and validating an this compound sample preparation method.
The table below summarizes the neuropsychiatric adverse events associated with this compound in clinical settings.
| Adverse Event | Reported Frequency (Clinical) | Context & Comparative Notes |
|---|---|---|
| Depression | Less common (<2%) [1] / Rare [2] | Includes major depressive disorder, depressed mood, and suicidal ideation/attempt [1]. |
| Insomnia | Less common (<2%) [1] / Rare [2] | Reported as "trouble sleeping" [2]. |
| Irritability | Rare [2] | - |
| Trouble Concentrating | Rare [2] | - |
| Unusual Tiredness | Rare [2] | - |
| Headache | Common (1-10%) [3] | Considered one of the more frequent side effects. |
Key Clinical Context: A 2019 real-world cohort study directly comparing integrase inhibitors found that neuropsychiatric side effects (depression, vertigo, sleep disturbances) occurred in only 2% of patients switched to an EVG-based regimen, which was significantly lower than the 11% observed in patients switched to Dolutegravir (DTG) [4]. This suggests EVG has a relatively favorable neuropsychiatric profile.
For researchers, understanding potential mechanisms and investigative models is crucial. The following workflow outlines a strategic approach to investigate this compound-related neuropsychiatric effects in a preclinical setting.
Diagram: Strategic Workflow for Investigating EVG Neuropsychiatric Effects - This diagram outlines a multi-modal preclinical strategy to characterize and elucidate the mechanisms of neuropsychiatric events.
The behavioral and molecular assays referenced in the workflow are well-established in preclinical research:
Behavioral Assays (in vivo) [5]:
Molecular Analyses (ex vivo) [5] [6]:
Q1: How does this compound's neuropsychiatric safety profile compare to other Integrase Strand Transfer Inhibitors (INSTIs) like Dolutegravir? Available clinical evidence suggests that this compound has a more favorable neuropsychiatric profile than Dolutegravir. A 2019 real-world study found neuropsychiatric side effects (depression, vertigo, sleep disturbances) occurred in 11% of patients switched to DTG, compared to only 2% of those switched to EVG [4]. This is a critical consideration for both clinical trial design and understanding the drug's safety positioning.
Q2: What are the proposed mechanisms for ART-related neurotoxicity that we could investigate? While not specific to EVG, general proposed mechanisms for ART neurotoxicity include [7] [8]:
Q3: Are there any novel therapeutic strategies being explored to mitigate neuropsychiatric effects of ART? Yes, preclinical research is investigating adjunctive therapies. A 2025 study found that combining Curcumin (a natural anti-inflammatory and antioxidant) with this compound in an EcoHIV mouse model significantly restored cognitive function and reduced neuroinflammation and oxidative stress more effectively than either agent alone [5]. This suggests a promising strategy of targeting both viral suppression and the underlying neuroinflammatory pathways.
| Term | Definition | Typical Acceptance Criteria | Primary Importance |
|---|---|---|---|
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected, but not necessarily quantified, under stated experimental conditions [1]. | Signal-to-Noise Ratio (S/N) of 3:1 [2] [1]. | Measures method sensitivity; crucial for detecting trace-level impurities or contaminants [1]. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy (trueness) [1] [3]. | Signal-to-Noise Ratio (S/N) of 10:1 [2] [1]. | Ensures accurate quantification at low levels; defines the lower end of the calibration range [1]. |
The achievable sensitivity for this compound depends heavily on the specific chromatographic method and detection technique used. The values below from published methods provide a benchmark for what is possible.
| Method Context | This compound LOD | This compound LOQ | Key Method Details | Source |
|---|---|---|---|---|
| Stability-Indicating RP-HPLC (Four-drug combination) | 0.02 µg/mL | 0.07 µg/mL | Column: Intertsil ODS C18; Mobile Phase: Phosphate Buffer (pH 2.5):ACN (55:45); Detection: 250 nm [4]. | [4] |
| RP-HPLC (Two-drug combination with Cobicistat) | Not explicitly stated | Not explicitly stated | Column: ODS; Mobile Phase: 0.02M Phosphate Buffer (pH 3.3):Methanol (80:20); Detection: 254 nm. The study confirmed linearity down to 12.5 µg/mL [5]. | [5] |
| RP-HPLC (Four-drug combination) | 3.00 µg/mL (from a different calibration curve) | 10.00 µg/mL (from a different calibration curve) | Column: Inertsil ODS; Mobile Phase: 0.1% OPA Buffer:Acetonitrile (30:70); Detection: 252 nm [6]. | [6] |
Follow this logical workflow to diagnose and resolve sensitivity issues. Start with the simplest solutions.
This method, adapted from literature, provides a starting point for your own sensitivity optimization work [5].
1. Equipment and Materials
2. Mobile Phase Preparation
3. Chromatographic Conditions
4. Standard Solution Preparation
Q1: Can I formally change an approved HPLC method to improve sensitivity? If the method has already been submitted to a regulatory authority, any change is considered formal and must be communicated. For methods still in development, changes are more acceptable. If changes are not permitted, your only recourse is rigorous troubleshooting of the existing method (eluent purity, hardware maintenance) or, questionably, subtracting a blank baseline from the sample chromatogram [2].
Q2: What is the most reliable way to determine the LOQ? While the signal-to-noise ratio of 10:1 is a common standard, the most reliable approach is to determine the lowest concentration at which the method demonstrates acceptable precision (RSD ≤ 20%) and trueness (recovery of 80-120%) through repeated measurements. This directly validates that the LOQ meets the requirements for reliable quantification [3].
Q3: My method works for assay, but fails for low-level impurities. What should I do first? Your goal is to improve the signal-to-noise ratio. The most impactful first steps are: 1) Switching from methanol to acetonitrile in the mobile phase to reduce baseline noise, and 2) Evaluating a different column chemistry or smaller column dimensions to enhance the peak response of the impurity [2].
The concomitant use of antacids or other products containing polyvalent cations (e.g., Mg, Al, Ca, Fe, Zn) can significantly decrease the plasma concentrations of elvitegravir. The mechanism is attributed to local complexation in the gastrointestinal tract, not to changes in gastric pH [1] [2] [3].
Management Recommendation: Staggered administration is required [1] [2] [4].
The table below summarizes the quantitative impact on this compound exposure from a key drug interaction study. This study administered a single dose of this compound/ritonavir (50/100 mg) with a 20 mL antacid containing magnesium and aluminum [2].
| Dosing Regimen | Change in this compound Cmax | Change in this compound AUC | Change in this compound Cmin |
|---|---|---|---|
| Simultaneous Administration | ↓ 47% | ↓ 45% | ↓ 41% |
| Antacid 2 hours BEFORE | ↓ 18% | ↓ 15% | ↓ 10% |
| Antacid 2 hours AFTER | ↓ 21% | ↓ 20% | ↓ 20% |
| Antacid 4 hours BEFORE | ↓ 5% | ↓ 4% | ↑ 4% |
| Antacid 4 hours AFTER | ↓ 2% | ↓ 2% | No change |
For researchers designing studies to investigate such interactions, the following summarizes the methodology from a similar investigation with raltegravir [5].
The diagram below outlines the logical workflow for conducting this type of drug interaction study.
Q: Does this interaction apply to all acid-reducing agents? A: No. The interaction is specific to agents containing polyvalent cations (e.g., Mg, Al, Ca). Studies show no clinically relevant interactions between boosted this compound and H2-receptor antagonists (e.g., famotidine) or proton pump inhibitors (e.g., omeprazole) [1]. These can be used without dose staggering.
Q: What about other integrase inhibitors? A: This is a class-effect concern. Dolutegravir and raltegravir are also known to chelate polyvalent cations [5] [6]. For example, simultaneous administration of dolutegravir with calcium or iron under fasting conditions reduces its exposure by over 39% [6]. Similar staggering recommendations apply, though the required intervals may differ.
Q: Is the interaction affected by food? A: this compound must be administered with food for optimal bioavailability [2] [4]. The interaction studies with staggered antacids were conducted under fed conditions for the this compound dose. For dolutegravir, co-administration of the supplement with a moderate-fat meal was shown to counteract the negative interaction [6].
| Regimen | Virologic Suppression (ART-Experienced) | Discontinuation & Durability | Key Safety Considerations |
|---|---|---|---|
| Dolutegravir (DTG) | Superior to EVG at 12 months (aOR 0.82, 95% CI 0.68–0.99) and to RAL at 6 months (aOR 0.64, 95% CI 0.51–0.81) [1]. | Lower 6- and 12-month discontinuation vs. RAL and DRV; similar to BIC and EVG [1]. | Higher incidence of neuropsychiatric side effects (e.g., depression, vertigo, sleep disturbances) compared to EVG and RAL [2] [3]. |
| Elvitegravir (EVG) | Lower rate of suppression at 12 months vs. DTG in ART-experienced patients [1]. | Similar 6- and 12-month discontinuation to DTG in ART-experienced patients [1]. | Requires pharmacokinetic boosting (cobicistat), which can lead to more drug-drug interactions [2]. |
| Raltegravir (RAL) | Less likely to be suppressed at 6 months vs. DTG in ART-experienced patients [1]. | Higher 6- and 12-month discontinuation rates compared to DTG [1]. | Generally a favorable safety profile, though earlier formulations required twice-daily dosing [2]. |
The comparisons above are drawn from large-scale, real-world observational studies. Here is a detailed look at their methodologies to help you assess the data quality.
This large study provides the core efficacy data for the comparison between DTG, EVG, and RAL [1].
This study offers detailed insights into the safety and discontinuation profiles, especially regarding neuropsychiatric effects [2] [3].
Figure 1. Evidence Flowchart: Key Studies and Conclusions on INSTI Efficacy and Safety
When interpreting this data for development or clinical guidance, consider these points:
The table below summarizes the core safety and resistance data for first and second-generation INSTIs, highlighting key differentiators.
| Inhibitor (Generation) | Common Adverse Events (AEs) | Notable Safety Signals & Warnings | Genetic Barrier & Key Resistance Mutations |
|---|---|---|---|
| Elvitegravir (1st) | Diarrhea [1], Nausea [2], Headache [2] | Requires pharmacokinetic booster (Cobicistat/Ritonavir), increasing drug interaction potential [2]. | Low barrier. Primary pathways: T66I/A, E92G/V/Q, T97A [3]. Often leads to high-level resistance. |
| Raltegravir (1st) | Nausea [2], Headache [2], Insomnia [2] | Initially twice-daily dosing; less frequent grade 3/4 ALT/AST elevations vs. EVG in one study [1]. | Low barrier. Primary pathways: N155H, Q148H/R/K, Y143R/C/H [3]. |
| Dolutegravir (2nd) | Insomnia [2], Headache [2], Nausea [2] | Neuropsychiatric AEs: Depression, vertigo, sleep disturbances [4] [5]. Weight gain (long-term implications under study) [2]. | High barrier. Primary pathways: R263K, S153F/Y, H51Y [3]. These often confer only low-level resistance. |
| Bictegravir (2nd) | Diarrhea [2], Nausea [2], Headache [2] | Safety profile similar to DTG in clinical trials; long-term post-marketing data is more limited [2]. | High barrier. No resistance observed in initial Phase 3 trials; in vitro selections yielded M50I and R263K [3]. |
| Cabotegravir (2nd) | Injection site reactions, Headache [2], Pyrexia [2] | Long-acting injectable; requires adherence to dosing schedule to avoid resistance [2]. | High barrier, but note: Selections in vitro can yield Q148R/K with secondary mutations, leading to high-level cross-resistance to all INSTIs [3]. |
Supporting data in the table comes from rigorous clinical and experimental studies. Key methodologies and findings are detailed below.
The diagrams below illustrate the mechanistic pathway for a key INSTI adverse effect and the experimental workflow for generating comparative resistance data.
For researchers and clinicians, the choice between INSTIs involves balancing efficacy, safety, and resistance profiles. The main differentiators are:
| Study Population & Citation | Study Duration (Weeks) | Elvitegravir Suppression Rate (%) | Raltegravir Suppression Rate (%) | Notes & Background Regimen |
|---|---|---|---|---|
| Treatment-Experienced [1] [2] | 96 | 48% | 45% | Both arms with a ritonavir-boosted Protease Inhibitor (PI). Non-inferiority of EVG was established. |
| Treatment-Naïve (vs. Atazanavir) [3] | 96 | N/A | ~90% (estimated) | RAL + TDF/FTC was equivalent to ATV/r + TDF/FTC and superior in tolerability. |
| Treatment-Naïve (Real-World) [4] | 48 | 96% | 90% | Retrospective cohort study. All patients on an INSTI-based cART regimen. |
| Treatment-Experienced (Real-World) [4] | 48 | 94% | 85% | Retrospective cohort study. Patients switched to an INSTI-based cART regimen. |
The data in the table above comes from several key studies with distinct designs and objectives.
Beyond virological suppression, the choice between these integrase inhibitors can be influenced by their resistance and pharmacokinetic properties.
Resistance Profiles: A key difference lies in how specific resistance mutations affect each drug. While major resistance pathways (involving integrase residues 148 and 155) confer cross-resistance between raltegravir and this compound, the Y143R mutation is an important exception [5]. Biochemical and antiviral assays have demonstrated that viruses with the Y143R mutation remain sensitive to this compound but are highly resistant to raltegravir. This provides a molecular rationale for using this compound in patients failing a raltegravir-based regimen due to this specific mutation [5]. The following diagram illustrates this resistance pathway relationship.
Pharmacokinetics & Drug Interactions: Their metabolic pathways differ significantly, which impacts clinical use [6] [7].
When interpreting this data for research or clinical decisions, please consider these points:
| INSTI (Generation) | Key Resistance Mutations | Cross-Resistance Implications | Genetic Barrier |
|---|---|---|---|
| Elvitegravir (EVG) (1st) | T66I/A, E92Q/G/V, S147G [1] | High-level cross-resistance with RAL; often selects for mutations that second-generation INSTIs can overcome, but certain pathways (e.g., Q148+) can lead to broad cross-resistance [2] [1]. | Lower |
| Raltegravir (RAL) (1st) | Y143R/H/C, Q148H/K/R, N155H [2] | High-level cross-resistance with EVG [2]. | Lower |
| Cabotegravir (CAB) (2nd) | R263K, S153Y/F, H51Y, Q146L/R [1] | Most commonly selected mutations (e.g., R263K) confer low-level resistance. However, selection of Q148R/K can lead to high-level cross-resistance to all INSTIs, including DTG and BIC [1]. | Intermediate |
| Dolutegravir (DTG) (2nd) | R263K, S153Y/F, H51Y, G118R [1] [3] | Singleton mutations (e.g., R263K) typically confer only low-level resistance. Generally retains activity against many RAL- and EVG-resistant viruses [1] [3]. | Higher |
| Bictegravir (BIC) (2nd) | R263K, S153F, H51Y [1] | Similar to DTG, it has a high genetic barrier. Resistant profiles often involve solitary mutations with low-fold resistance, and it shows broad activity against many RAL/EVG-resistant variants [1]. | Higher |
The following table consolidates phenotypic fold-change (FC) data from several studies, showing how specific mutations reduce a virus's susceptibility to different INSTIs.
| Resistance Mutation(s) | Effect on this compound (EVG) | Effect on Dolutegravir (DTG) | Effect on Bictegravir (BIC) | Effect on Cabotegravir (CAB) | Study Context |
|---|---|---|---|---|---|
| T66I, E92Q, T97A, etc. | High-level resistance (>100-fold FC) [1] | In vitro selection with EVG | |||
| Solitary R263K | Can emerge [1] | Low-level resistance (<3-fold FC) [1] | Low-level resistance (<3-fold FC) [1] | Can emerge [1] | In vitro selection with DTG, BIC, CAB |
| Solitary S153F/Y | Low-level resistance (<3-fold FC) [1] | Low-level resistance (<3-fold FC) [1] | Low-level resistance [1] | In vitro selection with DTG, BIC, CAB | |
| Q148R/K + G140S/A | High-level cross-resistance [1] | High-level cross-resistance [1] | High-level cross-resistance [1] | High-level cross-resistance [1] | Pathway selected by CAB, RAL, or EVG |
| No primary mutations | Median FC: 2.5 (IQR: 2.1-3.1) [2] | Patient samples failing RAL |
The data in the guides above comes from well-established research methodologies. Here are the details of key experimental protocols cited in these studies.
In Vitro Drug Selection (Serial Passage): This common protocol involves serially passaging patient-derived clinical isolates or engineered recombinant viral strains in primary cells (like PHA-stimulated Cord Blood Mononuclear Cells) or cell lines (like MT-2 cells) [1] [4].
Phenotypic Resistance Assay (Antivirogram): This method directly measures the impact of mutations on drug susceptibility in a clinical setting [2].
The diagram below illustrates the logical progression of how resistance to one INSTI can lead to cross-resistance to others, based on the specific mutation pathways selected.
This conceptual map shows that while second-generation INSTIs like DTG and BIC have a higher barrier to resistance, the selection of Q148 pathways—which can occur with EVG, RAL, or sometimes CAB—is the primary driver of broad, high-level cross-resistance across the entire INSTI class [1].
The 2025 NEURO-INSTI study in Italy offers the most relevant comparative data. This study analyzed over 2,900 people with HIV initiating INSTI-based regimens, providing incidence rates and risk profiles [1] [2].
Table: Neuropsychiatric Adverse Event Profiles of INSTIs
| INSTI | Adjusted Hazard Ratio (aHR) for NPAEs* | 95% Confidence Interval | Key Interpretations |
|---|---|---|---|
| Bictegravir (BIC) | 0.27 | 0.10 - 0.74 | Significantly lower risk of NPAEs compared to DTG |
| Elvitegravir (EVG) | 0.51 | 0.22 - 1.20 | Lower risk trend vs. DTG, but not statistically significant |
| Dolutegravir (DTG) | 1.00 (Reference) | - | Baseline for comparison |
| Raltegravir (RAL) | 2.52 | 1.57 - 4.05 | Significantly higher risk of NPAEs compared to DTG |
Note: aHR from multivariate Cox regression model. An aHR < 1 indicates lower risk, >1 indicates higher risk, compared to DTG. Analysis adjusted for factors like psychiatric history and intravenous drug use [1].
The study also identified several factors that independently increased the risk of NPAEs across all INSTI treatments, including a history of psychiatric illness, intravenous drug use, and concurrent use of abacavir [1].
The NEURO-INSTI study was a retrospective analysis of data from the SCOLTA project, a prospective, multicenter, observational pharmacovigilance cohort [1] [2].
The workflow of the SCOLTA project's data collection and analysis for this study can be summarized as follows:
Beyond the direct drug comparison, research highlights important patient-specific risk factors, particularly for dolutegravir:
For researchers and clinicians, the key takeaways are: